hCAXII-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19N7O3S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19N7O3S/c1-12-3-5-14(6-4-12)26-13(2)19(23-25-26)18-11-17(20(21)28)24-27(18)15-7-9-16(10-8-15)31(22,29)30/h3-11H,1-2H3,(H2,21,28)(H2,22,29,30) |
InChI Key |
QRVORXCXOFUSAR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of hCAXII-IN-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
hCAXII-IN-10, also identified as Compound 18b, is a potent inhibitor of human carbonic anhydrase XII (hCAXII), a transmembrane enzyme implicated in the regulation of pH in cancerous microenvironments. This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization. The dual inhibitory nature of some compounds, targeting both hCAXII and other cancer-related enzymes like cathepsin B, presents a promising avenue for multi-targeted cancer therapy. This document aims to serve as a detailed resource for researchers and drug development professionals investigating novel therapeutic strategies targeting tumor-associated carbonic anhydrases.
Introduction: The Role of hCAXII in Cancer
Human carbonic anhydrase XII (hCAXII) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Unlike the ubiquitous cytosolic isoforms, hCAXII is a transmembrane protein with its catalytic domain facing the extracellular space.[1] In numerous cancers, the tumor microenvironment is characterized by hypoxia and acidosis, conditions that favor tumor progression, metastasis, and resistance to therapy.[2] hCAXII, often overexpressed in various solid tumors under hypoxic conditions, plays a crucial role in maintaining a relatively alkaline intracellular pH (pHi) while contributing to the acidification of the extracellular milieu (pHe).[2][3] This pH dysregulation facilitates tumor cell survival, proliferation, and invasion.[3] Consequently, the selective inhibition of hCAXII has emerged as a promising strategy for anticancer drug development.[3]
This compound (Compound 18b): A Profile
This compound, referred to in the scientific literature as Compound 18b, has been identified as a potent inhibitor of hCAXII. Vendor information suggests it is a dual inhibitor of both hCAXII and cathepsin B, a lysosomal cysteine protease also implicated in cancer progression. However, the primary literature available focuses on its activity as a dual inhibitor of carbonic anhydrases and telomerase.[4][5] For the purpose of this guide, we will focus on its well-documented role as a potent hCAXII inhibitor.
Chemical Structure:
The definitive chemical structure of this compound (Compound 18b) is that of a coumarin (B35378) derivative linked to an azidothymidine (AZT) moiety via a triazole ring, a product of "click chemistry."[5]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of human carbonic anhydrase XII.
Direct Enzyme Inhibition
This compound acts as a potent inhibitor of hCAXII.[4] Coumarin-based inhibitors typically function as prodrugs that are hydrolyzed by esterases within the carbonic anhydrase active site. The resulting carboxylic acid then coordinates to the zinc ion, displacing the zinc-bound water molecule and blocking the catalytic activity.
The following diagram illustrates the general mechanism of carbonic anhydrase catalysis and its inhibition.
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]
- 3. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azidothymidine “Clicked” into 1,2,3-Triazoles: First Report on Carbonic Anhydrase–Telomerase Dual-Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of Potent Human Carbonic Anhydrase XII Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and synthesis of potent and selective inhibitors of human carbonic anhydrase XII (hCAXII), a transmembrane enzyme implicated in the progression of various cancers.[1] The overexpression of hCAXII in tumor cells, where it contributes to the regulation of extracellular pH in the hypoxic tumor microenvironment, has made it a compelling target for the development of novel anticancer therapies.[1] This document focuses on benzenesulfonamide-based inhibitors, a well-established class of compounds that have demonstrated significant inhibitory activity against this enzyme.
Discovery and Rationale for hCAXII Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This catalytic activity is crucial for numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[4][5] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[2][5]
The transmembrane isoforms, hCA IX and hCA XII, are of particular interest in oncology as they are often overexpressed in hypoxic solid tumors.[1][3] Their activity helps cancer cells to survive and proliferate in the acidic tumor microenvironment by exporting protons.[1] Therefore, the selective inhibition of these tumor-associated isoforms over the ubiquitous cytosolic isoforms hCA I and hCA II is a key strategy in the development of targeted anticancer drugs with reduced side effects.[6][7] Benzenesulfonamides are a prominent class of CA inhibitors, known to bind to the zinc ion in the active site of the enzyme.[2]
Synthesis of a Representative Benzenesulfonamide-based hCAXII Inhibitor
The following section provides a detailed synthetic protocol for a representative benzenesulfonamide (B165840) inhibitor, 4-(2-(4-aminophenylsulfonamido)ethyl)benzenesulfonamide, based on established chemical methodologies.[8][9]
Synthesis Workflow
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Carbonic Anhydrase I, II, IX, and XII Inhibition Studies with a Series of Cyclic Sulfonyl Guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 9. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
An In-depth Technical Guide to hCAXII-IN-10: A Selective Inhibitor of Carbonic Anhydrase XII
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of hCAXII-IN-10, a designation referring to a class of potent and selective inhibitors of human carbonic anhydrase XII (hCA XII). Carbonic anhydrase XII is a transmembrane zinc metalloenzyme implicated in various physiological processes and is a validated target in oncology due to its role in tumor pH regulation and progression. This document details the function, mechanism of action, and preclinical data associated with a representative class of hCA XII inhibitors: 2,4-dioxothiazolidinyl acetic acid derivatives. Additionally, this guide addresses a potential ambiguity with a similarly named compound, hCAIX-IN-10, and provides comparative data. Detailed experimental protocols for inhibitor synthesis and enzymatic assays are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and development in this area.
Introduction: The Role of Carbonic Anhydrase XII in Physiology and Disease
Human carbonic anhydrase XII (hCA XII) is a member of the α-carbonic anhydrase family of zinc-containing metalloenzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This fundamental reaction is crucial for maintaining pH homeostasis in various tissues.[1]
hCA XII is a transmembrane protein with its catalytic domain oriented towards the extracellular space. Its expression is observed in several normal tissues, including the kidney, pancreas, and intestine. However, hCA XII is significantly upregulated in various cancers, such as renal, breast, and lung carcinomas. This overexpression is often associated with tumor hypoxia and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor growth, invasion, and metastasis. The critical role of hCA XII in cancer progression has established it as a promising therapeutic target for the development of novel anticancer agents.
This compound: A Selective Inhibitor of hCA XII
The designation "this compound" in the context of a selective hCA XII inhibitor most accurately refers to a class of compounds based on a 2,4-dioxothiazolidinyl acetic acid scaffold. These compounds have demonstrated submicromolar inhibitory activity against hCA XII while exhibiting weak or no inhibition of other carbonic anhydrase isoforms, such as the cytosolic hCA I and II and the tumor-associated hCA IX.[1] A prime example from this class is 2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid .[1]
Mechanism of Action
As inhibitors of carbonic anhydrase, 2,4-dioxothiazolidinyl acetic acid derivatives function by binding to the active site of the hCA XII enzyme. The active site contains a zinc ion that is essential for catalysis. These inhibitors interact with the zinc ion and/or nearby amino acid residues, preventing the binding of substrate (CO₂) and inhibiting the enzyme's catalytic activity. The resulting decrease in hCA XII function leads to an alteration of the tumor microenvironment's pH, which can suppress tumor growth and metastasis.
Quantitative Inhibition Data
The inhibitory potency of 2,4-dioxothiazolidinyl acetic acid derivatives against various human carbonic anhydrase isoforms has been evaluated. The data highlights their selectivity for hCA XII.
| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |
| 2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetic acid | >100 | >100 | 22.2 | 0.88 |
| 2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | >100 | >100 | >100 | 0.93 |
| 2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | >100 | >100 | 3.1 | 0.30 |
| 2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | >100 | >100 | 33.3 | 0.76 |
| 2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | >100 | >100 | 3.2 | 0.45 |
Data sourced from a study on a class of carbonic anhydrase IX/XII–selective carboxylate inhibitors.[1]
Addressing Nomenclature Ambiguity: hCAIX-IN-10
It is important to note the existence of a commercially available compound designated hCAIX-IN-10 (also known as Compound 6i). While the name is similar, this compound is a selective inhibitor of both hCA IX and hCA XII, with a significantly higher potency for hCA IX.
Quantitative Inhibition Data for hCAIX-IN-10
| Compound | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| hCAIX-IN-10 | 61.5 | 586.8 |
Data sourced from MedchemExpress.[2]
This data indicates that hCAIX-IN-10 is approximately 9.5-fold more selective for hCA IX over hCA XII. Therefore, while it does inhibit hCA XII, it is not considered a "hCA XII-selective" inhibitor in the same manner as the 2,4-dioxothiazolidinyl acetic acid derivatives.
Experimental Protocols
Synthesis of 2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid
This protocol describes a general three-step synthesis for 2,4-dioxothiazolidinyl acetic acid derivatives.
-
A mixture of chloroacetic acid (0.1 mol) and thiourea (B124793) (0.1 mol) in water (10 mL) is stirred in a round-bottom flask at room temperature for 30 minutes.
-
The mixture is cooled to 0°C, and 8 mL of concentrated HCl is added dropwise.
-
The reaction mixture is then refluxed for 16-18 hours.
-
After cooling, the resulting precipitate (thiazolidine-2,4-dione) is filtered, washed with water, and dried.
-
A mixture of thiazolidine-2,4-dione (0.01 mol), 4-bromobenzaldehyde (B125591) (0.01 mol), and anhydrous sodium acetate (B1210297) (0.02 mol) in glacial acetic acid (20 mL) is refluxed for 4-6 hours.
-
The reaction mixture is cooled and poured into cold water.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol (B145695) to yield 5-(4-bromobenzylidene)thiazolidine-2,4-dione.
-
To a solution of 5-(4-bromobenzylidene)thiazolidine-2,4-dione (0.01 mol) in dimethylformamide (DMF), anhydrous potassium carbonate (0.02 mol) and ethyl bromoacetate (B1195939) (0.012 mol) are added.
-
The mixture is stirred at room temperature for 12-16 hours.
-
The reaction mixture is poured into ice-cold water, and the precipitated ethyl ester is filtered and dried.
-
The crude ethyl ester is then hydrolyzed by refluxing with a mixture of acetic acid and concentrated HCl for 2-3 hours.
-
After cooling, the product, 2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, is filtered, washed with water, and recrystallized from a suitable solvent.[1]
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method
This method measures the inhibition of the CA-catalyzed hydration of CO₂.
-
Stopped-flow spectrophotometer.
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
Inhibitor stock solutions (e.g., in DMSO).
-
Buffer solution (e.g., 20 mM HEPES or Trizma, pH 7.4).
-
pH indicator solution (e.g., phenol (B47542) red, p-nitrophenol).
-
CO₂-saturated water.
-
Sodium perchlorate (B79767) (to maintain ionic strength).
-
Preparation of CO₂-Saturated Water: Bubble CO₂ gas through chilled, deionized water for at least 30 minutes prior to the experiment. Maintain the CO₂ saturation throughout the assay.
-
Enzyme and Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Assay Measurement: a. The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water in the presence of a pH indicator. b. The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator over time. c. The initial rates of the reaction are recorded.
-
Data Analysis: a. The initial velocities are plotted against the substrate (CO₂) concentration to determine the kinetic parameters (Kₘ and Vₘₐₓ). b. Inhibition constants (Kᵢ) are calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models) using non-linear least-squares regression. The Cheng-Prusoff equation can be used to calculate Kᵢ from IC₅₀ values if the mechanism of inhibition is known.
Signaling Pathways and Experimental Workflows
hCA XII Signaling in Cancer
Inhibition of hCA XII in cancer cells can impact downstream signaling pathways, notably the p38 MAPK pathway, which is involved in cell invasion and migration.
Caption: Simplified signaling pathway of hCA XII in cancer cell invasion and migration.
Experimental Workflow for hCA XII Inhibitor Evaluation
The development and evaluation of novel hCA XII inhibitors typically follow a structured workflow, from initial design to preclinical testing.
Caption: General experimental workflow for the development of hCA XII inhibitors.
Conclusion
The class of 2,4-dioxothiazolidinyl acetic acid derivatives, referred to here as this compound, represents a promising group of selective inhibitors for human carbonic anhydrase XII. Their potent and selective inhibition of hCA XII, a key player in tumor progression, makes them valuable tools for cancer research and potential starting points for the development of novel anticancer therapeutics. The clear distinction from the similarly named but hCA IX-selective inhibitor, hCAIX-IN-10, is crucial for researchers in the field. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of targeting hCA XII.
References
An In-depth Technical Guide to hCAXII-IN-10: A Selective Carbonic Anhydrase XII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of hCAXII-IN-10, a notable selective inhibitor of human carbonic anhydrase XII (hCA XII). Carbonic anhydrase XII is a transmembrane, tumor-associated enzyme implicated in pH regulation, tumor progression, and metastasis, making it a compelling target for anticancer drug development. This document details the inhibitory profile of this compound, its selectivity against other carbonic anhydrase isoforms, the experimental methodology for its characterization, and the broader context of CAXII's role in cellular signaling. Quantitative data is presented in a structured format for clarity, and key experimental and signaling pathways are visualized to facilitate understanding.
Introduction to Carbonic Anhydrase XII (CAXII) as a Therapeutic Target
Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes, including pH homeostasis, gas transport, and electrolyte secretion. The isoform CAXII is a transmembrane protein that is overexpressed in a variety of solid tumors and is associated with cancer cell proliferation, invasion, and metastasis.[2] Its role in maintaining a permissive acidic extracellular pH in the tumor microenvironment contributes to tumor progression and chemoresistance. Consequently, the development of selective CAXII inhibitors represents a promising therapeutic strategy in oncology.
This compound (Compound 6i): An Overview
This compound, also referred to as Compound 6i in the primary literature, is a coumarin-based hybrid molecule identified as a selective inhibitor of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII.[3] Its coumarin (B35378) scaffold allows for a non-classical inhibition mechanism, which is distinct from the classical sulfonamide inhibitors.
Chemical Structure
The definitive chemical structure of this compound (Compound 6i) is a coumarin-linked thiazolidinone connected via a pyrazole (B372694) linker.
Quantitative Inhibitory Profile
The inhibitory activity of this compound (Compound 6i) and its selectivity for CAXII were determined against a panel of human carbonic anhydrase isoforms. The inhibition constants (Ki) were established using a stopped-flow CO2 hydrase assay.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound (Compound 6i) | >10000 | >10000 | 61.5 | 586.8 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Data sourced from Thacker et al., 2020.[3]
The data clearly demonstrates the high selectivity of this compound for the tumor-associated isoforms hCA IX and XII over the cytosolic, off-target isoforms hCA I and hCA II.
Experimental Protocols
The following section details the methodology for determining the inhibitory potency of compounds against various carbonic anhydrase isoforms.
Stopped-Flow CO2 Hydrase Assay
An Applied Photophysics stopped-flow instrument has been used for assaying the inhibition of various CA isozymes.[4] Phenol red (at a concentration of 0.2 mM) has been used as indicator, working at the absorbance maximum of 557 nm, with 20 mM Hepes (pH 7.5) as buffer, and 20 mM Na2SO4 (for maintaining constant the ionic strength), following the CA-catalyzed CO2 hydration reaction for a period of 10–100 s.[4] The CO2 concentrations ranged from 1.7 to 17 mM for the determination of the kinetic parameters and inhibition constants. For each inhibitor, at least six traces of the initial 5–10% of the reaction have been used for determining the initial velocity. The uncatalyzed rates were determined in the same manner and subtracted from the total observed rates. Stock solutions of inhibitor (0.1 mM) were prepared in distilled-deionized water and dilutions up to 0.01 nM were done thereafter with the assay buffer. Inhibitor and enzyme solutions were pre-incubated together for 15 min at room temperature prior to assay, in order to allow for the formation of the E–I complex. The inhibition constants were obtained by non-linear least-squares methods using PRISM 3 and the Cheng-Prusoff equation, as reported earlier, and represented the mean from at least three different determinations. All CA isozymes used here were recombinant proteins obtained in-house.[5]
Mechanism of Action and Signaling Pathways
General Mechanism of Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the reversible hydration of CO2. Inhibitors of this enzyme, like this compound, interfere with this catalytic cycle. The active site of a carbonic anhydrase contains a zinc ion (Zn2+) coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is crucial for the hydration of CO2. Inhibitors typically bind to the zinc ion or displace the zinc-bound water, preventing the substrate from accessing the active site.
Caption: General mechanism of CAXII inhibition by this compound.
CAXII-Associated Signaling Pathways
Inhibition of CAXII can impact downstream cellular processes that are regulated by pH homeostasis. While direct signaling studies on this compound are not yet available, the inhibition of CAXII is known to affect pathways involved in cell proliferation, migration, and survival.
One such pathway involves the regulation of the p38 MAPK signaling cascade, which has been implicated in CAXII-mediated promotion of tumor invasion and migration.[6]
References
- 1. Design, Synthesis, and Biological Evaluation of 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamide Conjugates as Potent Carbonic Anhydrase I, II, IX, and XIII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Targeting Hypoxic Tumors: An In-depth Technical Guide to the Validation of Carbonic Anhydrase XII (CAXII) as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target validation for Carbonic Anhydrase XII (CAXII), a key enzyme implicated in the survival and proliferation of hypoxic tumors. We will delve into the mechanism of action of CAXII inhibitors, present key preclinical data, and provide detailed experimental protocols for validating this target in a cancer research setting. While this document focuses on the general principles of CAXII inhibition, it uses data from well-characterized inhibitors as representative examples.
Introduction: The Role of CAXII in the Hypoxic Tumor Microenvironment
Solid tumors are often characterized by regions of low oxygen, or hypoxia.[1][2] In response to this hypoxic stress, tumor cells activate a transcription factor known as Hypoxia-Inducible Factor (HIF-1).[3][4] HIF-1 orchestrates the upregulation of a suite of genes that enable the cancer cells to adapt and survive in this harsh microenvironment.[5] Among the key players in this adaptive response are the membrane-bound carbonic anhydrase isoforms, CAIX and CAXII.
CAIX and CAXII are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their overexpression on the surface of tumor cells plays a crucial role in regulating pH homeostasis. By converting CO2 produced from metabolic activity into protons and bicarbonate, they contribute to the acidification of the extracellular space while maintaining a more alkaline intracellular pH. This pH gradient favors tumor progression, invasion, metastasis, and resistance to therapy. Consequently, inhibiting the activity of these tumor-associated CAs has emerged as a promising therapeutic strategy.
Mechanism of Action of CAXII Inhibitors
CAXII inhibitors are small molecules that bind to the active site of the enzyme, blocking its catalytic function. The primary mechanism of action involves preventing the hydration of CO2, which leads to several downstream effects detrimental to the tumor:
-
Disruption of pH Regulation: Inhibition of CAXII leads to an increase in intracellular acidity and a decrease in extracellular acidity. This reversal of the pH gradient can inhibit cancer cell proliferation and survival.
-
Inhibition of Tumor Growth and Metastasis: By altering the tumor microenvironment, CAXII inhibitors can suppress primary tumor growth and the formation of metastases.
-
Overcoming Chemoresistance: The acidic tumor microenvironment can limit the efficacy of certain chemotherapeutic agents. By modulating pH, CAXII inhibitors may resensitize resistant tumors to conventional therapies.
-
Depletion of Cancer Stem Cells: There is evidence to suggest that CAIX/XII inhibition can also lead to a reduction in the cancer stem cell population, which is critical for tumor recurrence and metastasis.
Quantitative Data for Representative CAXII Inhibitors
A variety of chemical scaffolds have been explored for their inhibitory activity against CAXII, with sulfonamides being a prominent class. The table below summarizes the inhibitory constants (Ki) for representative compounds against CAXII and other relevant CA isoforms. Low Ki values indicate potent inhibition. Selectivity for CAXII and CAIX over the ubiquitous cytosolic isoforms CAI and CAII is a desirable characteristic to minimize off-target effects.
| Compound Class | Representative Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Sulfonamide | Acetazolamide (AAZ) | >50,000 | 12 | 25 | 5.7 | |
| Sulfonamide | SLC-0111 | - | - | Low nM | Low nM | |
| Coumarin | Compound 9 | - | - | 82 | 89 | |
| Antibody-Drug Conjugate | MAb-CA XII-4 | >50,000 | 15.1 | >50,000 | <1 |
Experimental Protocols for CAXII Target Validation
Validating CAXII as a therapeutic target in hypoxic tumors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This assay directly measures the enzymatic activity of purified CA isoforms and the inhibitory potency of test compounds.
Principle: The assay measures the rate of CO2 hydration catalyzed by the CA enzyme by monitoring the change in pH of a buffer solution. The rate of pH change is proportional to the enzyme's activity.
Materials:
-
Purified recombinant human CAI, CAII, CAIX, and CAXII enzymes.
-
Stopped-flow spectrophotometer.
-
Buffer solution (e.g., Tris-HCl, pH 7.4).
-
CO2-saturated water.
-
Test inhibitor compound at various concentrations.
-
Reference inhibitor (e.g., Acetazolamide).
Procedure:
-
Prepare a solution of the CA enzyme in the buffer.
-
Prepare a series of dilutions of the test inhibitor and the reference inhibitor.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO2-saturated water.
-
Monitor the change in absorbance of a pH indicator dye over time to determine the initial rate of the reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Cell Viability and Proliferation Assays under Hypoxia
These assays determine the effect of CAXII inhibition on the survival and growth of cancer cells cultured under hypoxic conditions.
Principle: Cancer cell lines known to overexpress CAXII under hypoxia are treated with the inhibitor, and cell viability is assessed using various methods.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer, HT-29 colon cancer).
-
Cell culture medium and supplements.
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O2).
-
Test inhibitor compound.
-
Reagents for viability assays (e.g., MTT, CellTiter-Glo).
-
Plate reader.
Procedure:
-
Seed the cancer cells in multi-well plates.
-
Allow the cells to adhere overnight.
-
Place the plates in a hypoxia chamber for 24-48 hours to induce CAXII expression.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells under hypoxic conditions for a further 48-72 hours.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance, luminescence) using a plate reader.
-
Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.
Western Blot Analysis for CAXII Expression
This technique is used to confirm the upregulation of CAXII protein expression in cancer cells exposed to hypoxia.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using an antibody specific for CAXII.
Materials:
-
Cancer cells cultured under normoxic and hypoxic conditions.
-
Lysis buffer.
-
Protein quantification assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against CAXII.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against CAXII.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to compare CAXII expression levels between normoxic and hypoxic conditions.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the CAXII inhibitor in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line for implantation.
-
Test inhibitor compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Anesthesia.
Procedure:
-
Inject the cancer cells subcutaneously into the flanks of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CAXII expression, analysis of proliferation and apoptosis markers).
-
Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.
Visualizing Key Pathways and Workflows
Signaling Pathway of CAXII in Hypoxic Tumors
Caption: CAXII is upregulated by HIF-1 under hypoxia, leading to extracellular acidification.
Experimental Workflow for CAXII Target Validation
Caption: A stepwise approach for validating CAXII as a therapeutic target.
Logical Relationship of CAXII Inhibition and Anti-Cancer Effects
Caption: CAXII inhibition disrupts pH balance, leading to anti-cancer effects.
Conclusion
The validation of carbonic anhydrase XII as a therapeutic target in hypoxic tumors is supported by a strong biological rationale and a growing body of preclinical evidence. Its restricted expression in normal tissues and upregulation in a variety of cancers make it an attractive target for the development of selective inhibitors. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers aiming to explore the therapeutic potential of CAXII inhibition in oncology. Future work will likely focus on the clinical development of potent and selective CAXII inhibitors and their evaluation in combination with other anti-cancer therapies.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
An In-Depth Technical Guide to hCAXII-IN-10: A Dual Inhibitor of Carbonic Anhydrase XII and Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
hCAXII-IN-10, also identified as Compound 18b, is a potent dual inhibitor targeting two key enzymes implicated in cancer progression: human carbonic anhydrase XII (hCAXII) and cathepsin B. As a zinc metalloenzyme, hCAXII plays a crucial role in regulating the tumor microenvironment's pH, contributing to cancer cell survival and proliferation. Cathepsin B, a cysteine protease, is involved in tumor invasion and metastasis. The dual-inhibition mechanism of this compound presents a promising strategy for anticancer therapy by simultaneously targeting pH regulation and proteolytic activity essential for tumor growth. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, and outlines the experimental protocols for its characterization.
Introduction to this compound
This compound has emerged as a significant small molecule inhibitor in oncological research. Its primary mode of action involves the targeted inhibition of two distinct classes of enzymes: the zinc metalloenzyme carbonic anhydrase XII and the cysteine protease cathepsin B.
-
Carbonic Anhydrase XII (CAXII): This transmembrane enzyme is a member of the carbonic anhydrase family, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. In the context of cancer, hCAXII is often overexpressed in various solid tumors, where it contributes to the acidification of the extracellular tumor microenvironment. This acidic milieu promotes tumor invasion, metastasis, and resistance to therapy.
-
Cathepsin B: This lysosomal cysteine protease is frequently upregulated and secreted by cancer cells. Extracellular cathepsin B contributes to the degradation of the extracellular matrix, a critical step in tumor invasion and the metastatic cascade.
By inhibiting both hCAXII and cathepsin B, this compound offers a multi-pronged attack on cancer cell viability and progression.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against its primary targets. The data presented below has been compiled from available biochemical assays.
| Target Enzyme | Inhibitor | Parameter | Value (nM) |
| Human Carbonic Anhydrase XII (hCAXII) | This compound | Kᵢ | 2.2 |
| Cathepsin B | This compound | - | - |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound involves direct binding to the active sites of hCAXII and cathepsin B, thereby blocking their catalytic activity.
Inhibition of hCAXII and its Impact on the Tumor Microenvironment
The inhibition of hCAXII by this compound disrupts the pH regulatory machinery of cancer cells. This leads to an increase in the extracellular pH and a potential decrease in the intracellular pH, creating a less favorable environment for tumor cell survival and proliferation.
Caption: Inhibition of hCAXII by this compound disrupts proton export, impacting the tumor microenvironment.
Inhibition of Cathepsin B and its Effect on Tumor Invasion
By inhibiting cathepsin B, this compound can prevent the degradation of the extracellular matrix, a key process in tumor cell invasion and metastasis.
Caption: this compound inhibits cathepsin B, preventing extracellular matrix degradation and tumor invasion.
Experimental Protocols
The following sections detail the general methodologies for characterizing the inhibitory activity of compounds like this compound against carbonic anhydrases and cathepsins.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This is a standard method for determining the inhibition constants (Kᵢ) of CA inhibitors.
Principle: The assay measures the catalytic hydration of carbon dioxide by the carbonic anhydrase enzyme. The reaction is monitored using a pH indicator, and the rate of pH change is proportional to the enzyme's activity. The presence of an inhibitor will decrease the reaction rate.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCAII, hCAIX, hCAXII)
-
This compound (or other test inhibitor)
-
CO₂-saturated water
-
Buffer (e.g., Tris-HCl)
-
pH indicator (e.g., phenol (B47542) red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator) with the CO₂-saturated water in the presence and absence of the inhibitor.
-
Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.
-
Calculate the initial velocity of the reaction from the linear phase of the absorbance curve.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant.
Caption: Workflow for the stopped-flow CO₂ hydration assay to determine CA inhibition.
Cathepsin B Inhibition Assay (Fluorometric Assay)
This assay is commonly used to screen for and characterize inhibitors of cathepsin B.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by cathepsin B to release a fluorescent molecule. The increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor will reduce the rate of fluorescence increase.
Materials:
-
Purified cathepsin B
-
This compound (or other test inhibitor)
-
Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer with DTT and EDTA)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution and serial dilutions of the inhibitor.
-
Add the enzyme, inhibitor, and assay buffer to the wells of a microplate.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Calculate the reaction velocity from the linear portion of the fluorescence curve.
-
Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration.
Caption: Workflow for the fluorometric assay to determine cathepsin B inhibition.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anticancer agents due to its dual inhibitory action against hCAXII and cathepsin B. Its ability to modulate the tumor microenvironment and inhibit key processes in tumor invasion warrants further investigation.
Future research should focus on:
-
A comprehensive evaluation of the selectivity profile of this compound against a broader panel of carbonic anhydrase isoforms and other metalloenzymes.
-
Detailed characterization of its inhibitory kinetics and mechanism against cathepsin B.
-
In vivo studies to assess its efficacy and pharmacokinetic properties in preclinical cancer models.
-
Structure-activity relationship (SAR) studies to optimize its potency and selectivity.
The continued exploration of dual-target inhibitors like this compound holds significant potential for advancing the field of cancer therapeutics.
Preliminary In Vitro Characterization of Novel Human Carbonic Anhydrase XII Inhibitors
Disclaimer: No specific compound designated "hCAXII-IN-10" was identified in the public domain. This technical guide therefore presents a consolidated overview of preliminary in vitro evaluation methodologies and data for potent and selective inhibitors of human carbonic anhydrase XII (hCA XII), drawing from recent scientific literature. The presented data and protocols are representative of the analyses that would be conducted for a novel investigational compound such as "this compound".
Introduction
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The transmembrane isoform, hCA XII, is overexpressed in a variety of solid tumors, where it plays a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation, invasion, and metastasis.[2] This makes hCA XII a compelling target for the development of novel anticancer therapeutics. This document outlines the key in vitro studies essential for the initial characterization of a novel hCA XII inhibitor.
Quantitative Inhibitory Potency
The primary in vitro assessment of a novel hCA XII inhibitor is the determination of its inhibitory constant (Ki). This value provides a quantitative measure of the inhibitor's potency. The following table summarizes the inhibitory potency of several recently developed, highly potent hCA XII inhibitors against hCA XII and other isoforms to assess selectivity.
| Compound | hCA XII Ki (nM) | hCA IX Ki (nM) | hCA II Ki (nM) | hCA I Ki (nM) | Selectivity (XII vs II) | Reference |
| 1r | 4.3 | - | - | - | - | [1][3] |
| 1j | 5.4 | 8.6 | - | - | - | [1][3] |
| 1d | 8.8 | 5.1 | - | - | - | [1][3] |
| 1ab | 9.0 | - | - | - | - | [1][3] |
| Capsaicin | 64 | 280 | - | - | - | [4] |
| Compound 2h | 89 | 64 | - | - | 4.55 | [5] |
| Compound 5 | 59 | - | - | - | - | [5] |
| Compound 2d | 82 | - | - | - | - | [5] |
Note: "-" indicates data not provided in the cited sources.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay measures the ability of an inhibitor to block the catalytic activity of hCA isoforms.[6]
Principle: The assay follows the initial rates of the CA-catalyzed CO₂ hydration reaction. The enzymatic activity is determined by monitoring the change in absorbance of a pH indicator as the reaction progresses.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human Carbonic Anhydrase isoforms (I, II, IX, XII)
-
CO₂-saturated water
-
Buffer: 20 mM HEPES, pH 7.5
-
Ionic strength regulator: 20 mM Na₂SO₄
-
pH indicator: 0.2 mM Phenol Red
-
Test inhibitor (e.g., this compound)
-
Reference inhibitor (e.g., Acetazolamide, AAZ)
Procedure:
-
Prepare stock solutions of the test inhibitor and a reference inhibitor.
-
The concentration of the recombinant hCA enzymes in the assay system is typically in the range of 3–10 nM.[6]
-
The CO₂ concentrations are varied, typically ranging from 1.7 to 17 mM, to determine the inhibition constants.[7]
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are monitored by the absorbance change of Phenol Red at 557 nm for a period of 10–100 seconds.[7]
-
For each inhibitor concentration, at least six traces of the initial 5–10% of the reaction are used to determine the initial velocity.[7]
-
The uncatalyzed reaction rates are measured and subtracted from the total observed rates.[7]
-
Inhibition constants (Ki) are calculated from the dose-response curves.
Signaling Pathway and Mechanism of Action
The overexpression of hCA IX and XII in hypoxic tumors leads to an acidic extracellular microenvironment.[1] This is a consequence of the HIF-1 (hypoxia-inducible factor 1) transcriptional activation.[1] The enzymatic activity of hCA XII on the cell surface contributes to this acidification by catalyzing the hydration of CO₂, which is a product of anaerobic metabolism. The resulting protons lower the extracellular pH (pHe), while the bicarbonate ions are transported into the cell, raising the intracellular pH (pHi). This reversed pH gradient promotes cancer cell proliferation, survival, and invasion.
An effective hCA XII inhibitor would block this catalytic activity, leading to a normalization of the pH in the tumor microenvironment. This can, in turn, inhibit tumor growth and potentially enhance the efficacy of other cancer therapies.
Conclusion
The preliminary in vitro evaluation of a novel hCA XII inhibitor, such as the hypothetical "this compound," is a critical first step in the drug discovery process. The determination of its inhibitory potency and selectivity through robust enzymatic assays provides the foundational data for further development. Understanding the inhibitor's mechanism of action within the context of tumor-related signaling pathways is essential for its advancement as a potential anticancer agent. Subsequent studies would typically involve cell-based assays to assess effects on cell proliferation and invasion under hypoxic conditions.
References
- 1. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering Novel Capsaicin Inhibitory Activity towards Human Carbonic Anhydrase Isoforms IX and XII by Combining In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
An In-Depth Technical Guide to hCAXII-IN-10 and its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy. Characterized by hypoxia, acidosis, and altered signaling pathways, the TME promotes tumor progression, metastasis, and drug resistance. A key player in maintaining the acidic TME is carbonic anhydrase XII (CAXII), a transmembrane enzyme highly expressed in various solid tumors. CAXII catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the extracellular space while maintaining a neutral intracellular pH, a state that favors tumor cell survival and proliferation.
This technical guide focuses on hCAXII-IN-10 , a coumarin-based hybrid compound that has demonstrated selective inhibitory activity against both human carbonic anhydrase IX (hCAIX) and XII (hCAXII). While the compound is more potent against hCAIX, its activity against hCAXII makes it a valuable tool for investigating the role of this isoform in the TME. This document provides a comprehensive overview of the available data on this compound, including its inhibitory activity, the experimental protocols for its evaluation, and the broader implications of CAXII inhibition on the tumor microenvironment.
Core Concepts: The Role of CAXII in the Tumor Microenvironment
Under the hypoxic conditions prevalent in solid tumors, the transcription factor HIF-1α upregulates the expression of both CAIX and CAXII. These enzymes play a crucial role in the tumor's ability to manage the acidic byproducts of anaerobic glycolysis (the Warburg effect). By converting CO2 to bicarbonate and protons at the cell surface, CAXII contributes to:
-
Extracellular Acidification: The generated protons lower the extracellular pH, which promotes tumor invasion, metastasis, and the breakdown of the extracellular matrix.[1][2]
-
Intracellular pH Homeostasis: The bicarbonate produced can be transported into the cell, helping to buffer the intracellular environment and prevent apoptosis.[1][2]
-
Immune Evasion: An acidic TME can suppress the activity of immune cells such as T lymphocytes and natural killer cells, allowing the tumor to evade immune surveillance.
-
Drug Resistance: The altered pH gradient can reduce the efficacy of certain chemotherapeutic agents.
Inhibition of CAXII is therefore a promising therapeutic strategy to disrupt these tumor-promoting processes.
This compound: A Selective Inhibitor of Tumor-Associated Carbonic Anhydrases
This compound, also referred to as Compound 6i in the primary literature, is a synthetic coumarin-thiazolidinone hybrid. Its inhibitory activity against major human carbonic anhydrase isoforms has been characterized, revealing a degree of selectivity for the tumor-associated isoforms hCAIX and hCAXII over the ubiquitous cytosolic isoforms hCAI and hCAII.[3][4]
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the reported inhibition constants (Ki) of this compound against four human carbonic anhydrase isoforms. Lower Ki values indicate stronger inhibition.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) in nM |
| hCA I | >10,000 |
| hCA II | >10,000 |
| hCA IX | 61.5 |
| hCA XII | 586.8 |
| Data sourced from Thacker et al., Bioorganic Chemistry, 2020.[3][4] |
These data demonstrate that this compound is a potent inhibitor of hCAIX and a moderately potent inhibitor of hCAXII, while showing negligible activity against the off-target isoforms hCAI and hCAII. This selectivity is crucial for minimizing potential side effects in a therapeutic setting.
Experimental Protocols
The following section details the key experimental methodology used to characterize the inhibitory activity of this compound.
Carbonic Anhydrase Inhibition Assay
The inhibitory potency of this compound was determined using a stopped-flow CO2 hydrase assay . This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)
-
Tris buffer (pH 7.5)
-
CO2-saturated water
-
pH indicator (e.g., 4-nitrophenol)
-
The inhibitor compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the specific hCA isoform is pre-incubated with varying concentrations of this compound for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is proportional to the uninhibited enzyme activity.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined from this curve.
-
Ki Determination: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis-Menten constant (Km).
Workflow Diagram:
Signaling Pathways and Effects on the Tumor Microenvironment
While specific studies on the downstream signaling effects of this compound are not yet available, the inhibition of CAXII is known to impact several key pathways and processes within the tumor microenvironment.
Reversal of Tumor Acidosis
The primary effect of CAXII inhibition is the reduction of extracellular proton production. This leads to an increase in the pH of the tumor microenvironment, making it less acidic.
Logical Relationship Diagram:
Consequences of Reversing Tumor Acidosis:
-
Inhibition of Invasion and Metastasis: A less acidic environment can reduce the activity of acid-activated proteases like matrix metalloproteinases (MMPs), which are crucial for the breakdown of the extracellular matrix and tumor cell invasion.
-
Enhanced Chemotherapy Efficacy: The effectiveness of weakly basic chemotherapeutic drugs can be improved in a more neutral pH environment, as their uptake by tumor cells is increased.
-
Restoration of Anti-Tumor Immunity: By alleviating the immunosuppressive acidic conditions, CAXII inhibition may enhance the infiltration and cytotoxic activity of immune cells.
Impact on Hypoxia-Induced Signaling
CAXII is a downstream target of the HIF-1α signaling pathway, which is activated under hypoxic conditions. While this compound does not directly target HIF-1α, its action on a key effector of the hypoxic response can disrupt the tumor's adaptation to low oxygen levels.
Signaling Pathway Diagram:
Future Directions and Conclusion
This compound represents a valuable chemical tool for the study of carbonic anhydrase function in the tumor microenvironment. Its selectivity for the tumor-associated isoforms IX and XII makes it a promising lead compound for the development of novel anticancer therapeutics.
Further research is needed to fully elucidate the effects of this compound on the tumor microenvironment. Key areas for future investigation include:
-
Cell-based assays: Evaluating the effect of this compound on intracellular and extracellular pH, cell proliferation, apoptosis, and invasion in cancer cell lines with varying levels of CAXII expression.
-
In vivo studies: Assessing the anti-tumor efficacy of this compound in animal models of cancer, and its impact on the tumor microenvironment in a physiological context.
-
Combination therapies: Investigating the potential synergistic effects of this compound with conventional chemotherapies and immunotherapies.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to improve its potency and selectivity for hCAXII.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some coumarin hybrids as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for hCAXII-IN-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of hCAXII-IN-10, a selective inhibitor of human carbonic anhydrase IX (hCA IX) and XII (hCA XII), in cell culture experiments. The provided protocols and data are intended to facilitate research into the therapeutic potential of targeting these tumor-associated enzymes.
Introduction
This compound is a potent and selective inhibitor of the transmembrane carbonic anhydrases hCA IX and hCA XII, which are key regulators of pH homeostasis in hypoxic tumors.[1] The overexpression of these enzymes is associated with cancer progression, metastasis, and resistance to therapy, making them attractive targets for anticancer drug development. This compound, a coumarin-linked thiazolidinone derivative, has demonstrated significant inhibitory activity against hCA IX.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and the cytotoxic effects of a structurally related carbonic anhydrase inhibitor, an analog of SLC-0111, in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA IX | 61.5 |
| hCA XII | 586.8 |
Data sourced from MedChemExpress and related research publications.[1]
Table 2: In Vitro Cytotoxicity (IC₅₀) of a 4-Pyridyl Analog of SLC-0111 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HT-29 | Colon Cancer | 27.74 |
| MCF-7 | Breast Cancer | 11.20 |
| PC3 | Prostate Cancer | 8.36 |
| CCD-986sk | Normal Skin Fibroblast | 50.32 |
Note: The IC₅₀ values presented are for a 4-pyridyl analog of SLC-0111, a well-characterized CAIX/XII inhibitor, and are provided as a reference for estimating the potential cytotoxic concentrations of this compound.[2][3]
Experimental Protocols
The following are detailed protocols for the culture of relevant cancer cell lines and the subsequent treatment with this compound to assess its biological effects.
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the standard procedures for culturing MCF-7, HT-29, and A549 cancer cell lines.
Materials:
-
MCF-7, HT-29, or A549 cell line
-
Eagle's Minimum Essential Medium (EMEM) for MCF-7
-
McCoy's 5A Medium for HT-29
-
F-12K Medium for A549
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin. For MCF-7 cells, also add 0.01 mg/mL human recombinant insulin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks or for experimental use.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on cancer cells using a colorimetric MTT assay.
Materials:
-
Cancer cells (e.g., MCF-7, HT-29, A549)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC₅₀ value.
Protocol 3: Carbonic Anhydrase Activity Assay (Stopped-Flow CO₂ Hydration)
This protocol is for the direct measurement of the inhibitory effect of this compound on the catalytic activity of purified hCA IX or hCA XII.
Materials:
-
Purified recombinant hCA IX or hCA XII
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol (B47542) red indicator
-
CO₂-saturated water
-
This compound
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a solution of the CA enzyme in HEPES buffer. Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled deionized water.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound.
-
Kinetic Measurement: Mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance at 557 nm (the absorbance maximum of phenol red) over time to measure the initial rate of the CO₂ hydration reaction.
-
Data Analysis: Determine the inhibition constant (Kᵢ) by analyzing the reaction rates at different inhibitor concentrations.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a cancer cell line.
Caption: Workflow for determining the IC₅₀ of this compound in cancer cells.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound in the tumor microenvironment.
Caption: this compound inhibits CAIX/XII, disrupting pH homeostasis and tumor progression.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
Application Notes and Protocols for hCAXII-IN-10 in a Stopped-Flow CO2 Hydrase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Carbonic Anhydrase XII (hCAXII) is a transmembrane enzyme that plays a crucial role in pH regulation in various physiological and pathological processes, including cancer. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. The development of selective hCAXII inhibitors is a significant area of research for novel therapeutic agents. hCAXII-IN-10 is a potent inhibitor of hCAXII, and these application notes provide a detailed protocol for its characterization using a stopped-flow CO2 hydrase assay.
The stopped-flow technique is essential for studying the rapid kinetics of hCAXII-catalyzed CO2 hydration, which occurs on a millisecond timescale.[1][2][3] This method allows for the rapid mixing of enzyme and substrate, enabling the measurement of initial reaction rates before significant product accumulation or substrate depletion occurs.[4][5][6] The assay monitors the change in pH resulting from the production of protons during the hydration of CO2, typically by observing the color change of a pH indicator.[4]
Principle of the Assay
The stopped-flow CO2 hydrase assay measures the catalytic activity of hCAXII by monitoring the decrease in pH as CO2 is hydrated to bicarbonate and a proton. The reaction is initiated by rapidly mixing a solution containing hCAXII and a pH indicator with a CO2-saturated solution. The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer. The initial rate of this reaction is proportional to the enzyme's activity. When an inhibitor like this compound is introduced, the rate of the catalyzed reaction decreases, allowing for the determination of kinetic parameters such as the inhibition constant (Ki).[7]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| Recombinant Human Carbonic Anhydrase XII (hCAXII) | Varies | Varies | -80°C |
| This compound | Varies | Varies | -20°C or as specified |
| Acetazolamide (Control Inhibitor) | Sigma-Aldrich | A6011 | Room Temperature |
| HEPES | Sigma-Aldrich | H3375 | Room Temperature |
| Sodium Sulfate | Sigma-Aldrich | 239313 | Room Temperature |
| Phenol Red (pH indicator) | Sigma-Aldrich | P4758 | Room Temperature |
| Carbon Dioxide Gas (≥99.5%) | Varies | Varies | As per cylinder |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Deionized Water (≥18 MΩ·cm) | In-house | N/A | Room Temperature |
| Stopped-flow Spectrophotometer | Applied Photophysics, BioLogic, etc. | Varies | N/A |
Table 2: Stock Solution Preparation
| Solution | Components | Concentration | Preparation Notes |
| Assay Buffer | HEPES, Sodium Sulfate | 25 mM HEPES, 100 mM Na2SO4, pH 7.5 | Adjust pH with 1 M NaOH. Filter sterilize. |
| hCAXII Enzyme Stock | Recombinant hCAXII, Assay Buffer | 1 mg/mL | Aliquot and store at -80°C to avoid freeze-thaw cycles. |
| This compound Stock | This compound, DMSO | 10 mM | Store in small aliquots at -20°C. |
| Acetazolamide Stock | Acetazolamide, DMSO | 10 mM | Store at room temperature. |
| Phenol Red Stock | Phenol Red, Deionized Water | 10 mM | Store protected from light at 4°C. |
| CO2-Saturated Water | Deionized Water, CO2 Gas | ~34 mM at 25°C | Bubble CO2 gas through chilled deionized water for at least 30 minutes prior to use.[5] Keep on ice. |
Table 3: Experimental Parameters for Stopped-Flow Assay
| Parameter | Value | Notes |
| Temperature | 25°C | Maintain using a circulating water bath. |
| Wavelength | 557 nm | Absorbance maximum for the basic form of Phenol Red. |
| Syringe A (Enzyme Solution) | hCAXII, this compound (or DMSO), Phenol Red in Assay Buffer | See Section 4.3 for concentrations. |
| Syringe B (Substrate Solution) | CO2-Saturated Water | Prepare fresh daily. |
| Mixing Ratio (A:B) | 1:1 (v/v) | Equivolume mixing. |
| Data Acquisition Time | 1-10 seconds | Adjust based on the reaction rate. |
| Number of Replicates | 3-5 | For statistical significance. |
Experimental Protocols
Preparation of Working Solutions
-
Enzyme Working Solution (Syringe A):
-
Thaw an aliquot of the hCAXII enzyme stock on ice.
-
Dilute the enzyme stock to the desired final concentration (e.g., 10-20 nM) in pre-warmed (25°C) Assay Buffer containing the pH indicator (e.g., 0.2 mM Phenol Red).
-
For inhibitor studies, add the desired concentration of this compound (or Acetazolamide/DMSO for controls) to this solution. Ensure the final DMSO concentration is consistent across all measurements and does not exceed 1% (v/v).
-
Incubate the enzyme with the inhibitor for a specified period (e.g., 15 minutes) at 25°C to allow for binding to reach equilibrium.
-
-
Substrate Solution (Syringe B):
-
Use the freshly prepared, ice-cold CO2-saturated water.
-
Stopped-Flow Instrument Setup
-
Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.
-
Equilibrate the instrument and syringes to 25°C using a circulating water bath.
-
Flush the system thoroughly with deionized water and then with the Assay Buffer to remove any contaminants.
-
Load the Enzyme Working Solution into Syringe A and the CO2-Saturated Water into Syringe B.
-
Set the data acquisition parameters as specified in Table 3.
Data Acquisition
-
Uncatalyzed Rate:
-
Load Syringe A with Assay Buffer containing Phenol Red and DMSO (without enzyme or inhibitor).
-
Load Syringe B with CO2-Saturated Water.
-
Initiate mixing and record the change in absorbance at 557 nm. This represents the uncatalyzed hydration of CO2.
-
-
Catalyzed Rate (No Inhibitor):
-
Load Syringe A with the Enzyme Working Solution (containing hCAXII, Phenol Red, and DMSO).
-
Load Syringe B with CO2-Saturated Water.
-
Initiate mixing and record the change in absorbance.
-
-
Inhibited Rate:
-
Load Syringe A with the Enzyme Working Solution containing the desired concentration of this compound.
-
Load Syringe B with CO2-Saturated Water.
-
Initiate mixing and record the change in absorbance.
-
Repeat this for a range of this compound concentrations to determine the IC50 and Ki values.
-
Data Analysis
-
The initial velocity of the reaction is determined from the initial linear portion of the absorbance versus time curve.
-
Subtract the uncatalyzed rate from the catalyzed and inhibited rates to obtain the true enzyme-catalyzed rates.
-
To determine the IC50 value, plot the percentage of enzyme activity versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can be determined by fitting the initial velocity data at different substrate and inhibitor concentrations to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using the Michaelis-Menten equation and its inhibited forms.
Visualization of Experimental Workflow
Caption: Workflow for the stopped-flow CO2 hydrase assay.
Signaling Pathway and Inhibition
Caption: Catalytic action of hCAXII and its inhibition.
Conclusion
This document provides a comprehensive protocol for the characterization of this compound using a stopped-flow CO2 hydrase assay. By following these guidelines, researchers can obtain reliable and reproducible kinetic data to evaluate the potency and mechanism of inhibition of this compound. Careful preparation of reagents and precise execution of the experimental steps are crucial for the accuracy of the results. The provided workflows and diagrams offer a clear visual representation of the experimental process and the underlying biochemical principles.
References
- 1. youtube.com [youtube.com]
- 2. biologic.net [biologic.net]
- 3. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 4. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Carbonic Anhydrase XII (CAXII) Inhibitors
Disclaimer: Extensive literature searches did not yield specific in vivo dosage and administration data for a compound designated "hCAXII-IN-10." The following application notes and protocols are based on published preclinical data for the well-characterized dual carbonic anhydrase IX (CAIX) and XII (CAXII) inhibitor, SLC-0111 , and other representative sulfonamide-based CAXII inhibitors. Researchers should use this information as a guiding framework and must conduct dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific novel compound and in vivo models.
Introduction
Carbonic anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is overexpressed in various solid tumors. It plays a critical role in regulating pH in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity contributes to an acidic extracellular environment and an alkaline intracellular milieu, which promotes tumor cell proliferation, invasion, and resistance to therapy. The selective inhibition of CAXII is, therefore, a promising therapeutic strategy in oncology.[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of CAXII inhibitors, using data from representative compounds like SLC-0111.
Mechanism of Action and Signaling Pathway
CAXII inhibitors, typically sulfonamide-based compounds, bind to the zinc ion in the active site of the enzyme, blocking its catalytic activity. This inhibition disrupts the pH regulatory function of CAXII, leading to increased extracellular acidity and decreased intracellular pH. The altered pH homeostasis can trigger a cascade of downstream effects, including the inhibition of tumor growth, invasion, and metastasis, and may enhance the efficacy of conventional chemotherapies.[2][3] In some contexts, CAXII expression has been linked to the upregulation of P-glycoprotein (P-gp), a key mediator of multidrug resistance.[2][3] Inhibition of CAXII may, therefore, also contribute to overcoming drug resistance.[3]
Quantitative Data from In Vivo Animal Studies
The following table summarizes representative in vivo data for sulfonamide-based CAIX/XII inhibitors. It is crucial to note that optimal dosage and administration routes will vary depending on the specific compound, animal model, and tumor type.
| Compound/Inhibitor | Animal Model | Tumor Type | Dosage | Administration Route | Key Findings | Reference |
| SLC-0111 | Mouse Xenograft | Glioblastoma | 25-100 mg/kg | Not specified | Delayed tumor growth when combined with temozolomide. | [4] |
| SLC-0111 | Mouse Xenograft | Breast Cancer, Melanoma | Not specified | Not specified | Enhanced efficacy of immune checkpoint blockade. | [4] |
| Ureido-substituted benzenesulfonamides | Mouse Xenograft | Breast Carcinoma | Not specified | Not specified | Anti-metastatic effects observed. | [5] |
| Glycoconjugate CAXII Inhibitor (Compound 1) | Mouse Model | Doxorubicin-resistant cancer | 1.9 µg/kg | Not specified | Restored doxorubicin (B1662922) efficacy, overcoming P-gp mediated resistance. | [3] |
| Monoclonal Antibody (6A10) | Mouse Xenograft | Breast Cancer | Not specified | Not specified | Inhibited tumor cell growth. | [1] |
Experimental Protocols
Animal Model and Tumor Implantation
-
Animal Strain: Athymic nude mice (e.g., BALB/c nu/nu) or other appropriate immunocompromised strains are commonly used for xenograft studies.
-
Cell Culture: Culture the desired cancer cell line (e.g., one with confirmed CAXII expression) under standard conditions.
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Formulation and Administration of this compound
-
Vehicle Preparation: A common vehicle for oral administration of sulfonamide-based inhibitors consists of:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% sterile water
-
Note: The final vehicle composition should be determined based on the solubility of the specific inhibitor and tolerability studies in the chosen animal model.
-
-
Inhibitor Formulation:
-
Dissolve the required amount of the inhibitor (e.g., this compound) in DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until clear.
-
Finally, add sterile water to reach the desired final concentration.
-
-
Administration:
-
Route: Oral gavage (p.o.) is a common route for daily administration. Intraperitoneal (i.p.) or intravenous (i.v.) injections can also be used depending on the compound's pharmacokinetic properties.
-
Frequency: Daily administration is typical for efficacy studies.
-
In Vivo Efficacy Study Workflow
-
Study Groups:
-
Control Group: Receives the vehicle solution only.
-
Treatment Group(s): Receive this compound at various doses (e.g., 10, 25, 50 mg/kg).
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at a predetermined study endpoint.
-
At the endpoint, collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, immunohistochemistry).
-
Pharmacokinetic (PK) Study Protocol
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor.
-
Procedure:
-
Administer a single dose of the inhibitor to a cohort of non-tumor-bearing or tumor-bearing mice via the intended clinical route (e.g., oral or i.v.).
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process blood to separate plasma.
-
Analyze the concentration of the inhibitor in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
-
Conclusion
The provided protocols and data, based on the well-studied CAXII inhibitor SLC-0111 and other related compounds, offer a robust foundation for initiating in vivo studies with a novel CAXII inhibitor like the hypothetical "this compound." It is imperative to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for any new compound in the selected animal model. Careful monitoring of animal welfare and strict adherence to institutional animal care and use guidelines are essential throughout the experimental process.
References
- 1. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for hCAXII-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAXII-IN-10 is a potent dual inhibitor of human carbonic anhydrase XII (hCAXII) and cathepsin B.[1][2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. hCAXII is a transmembrane isoform that is overexpressed in various tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. By inhibiting hCAXII, this compound can disrupt this pH regulation, making it a promising candidate for cancer research. Its dual-inhibitory action on cathepsin B, a cysteine protease also implicated in cancer progression, further enhances its therapeutic potential.
Data Presentation
Recommended Solvents and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity. The following table summarizes the recommended solvents and storage conditions. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Recommended Concentration | Notes | Storage of Stock Solution |
| DMSO | Prepare stock solutions in DMSO. | For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.[2] | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2] |
| Ethanol (B145695) | May be used as an alternative solvent. | Solubility may be lower than in DMSO. Sonication may be required to aid dissolution. | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Signaling Pathway
The diagram below illustrates the role of hCAXII in the tumor microenvironment and the mechanism of inhibition by this compound. Under hypoxic conditions, tumor cells upregulate hCAXII, which is localized on the cell membrane. hCAXII catalyzes the conversion of CO2 to bicarbonate (HCO3-) and a proton (H+). The protons are extruded, leading to extracellular acidosis, which promotes tumor invasion and metastasis. Bicarbonate is transported into the cell, maintaining a slightly alkaline intracellular pH that is favorable for cell proliferation and survival. This compound inhibits the enzymatic activity of hCAXII, thereby preventing the acidification of the tumor microenvironment and disrupting the pH balance required for tumor progression.
Caption: Mechanism of this compound action.
Experimental Protocols
In Vitro Carbonic Anhydrase Activity Assay (Colorimetric)
This protocol describes a method to determine the inhibitory activity of this compound on purified hCAXII enzyme. The assay is based on the esterase activity of carbonic anhydrase, which can be measured by the colorimetric change of a pH indicator.
Materials:
-
Purified recombinant human Carbonic Anhydrase XII (hCAXII)
-
This compound
-
p-Nitrophenyl acetate (B1210297) (pNPA) - Substrate
-
Tris buffer (e.g., 50 mM, pH 7.4)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of pNPA in a water-miscible organic solvent like acetonitrile (B52724) or ethanol (e.g., 100 mM).
-
Prepare the assay buffer (Tris buffer).
-
-
Assay Protocol:
-
Add 180 µL of Tris buffer to each well of a 96-well plate.
-
Add 10 µL of hCAXII enzyme solution to each well (except for the blank).
-
Add 10 µL of various concentrations of this compound (prepared by serial dilution of the stock solution in assay buffer containing a small percentage of DMSO) to the test wells. For the control wells (no inhibitor), add 10 µL of the buffer with the same percentage of DMSO.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank (no enzyme) from all other rates.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Experimental Workflow
The following diagram outlines the key steps in the in vitro hCAXII inhibition assay.
Caption: Workflow for hCAXII inhibition assay.
References
Application Notes and Protocols: hCAXII Inhibitors in Glioblastoma Research
Audience: Researchers, scientists, and drug development professionals.
Note: The specific compound "hCAXII-IN-10" was not identified in publicly available scientific literature. This document focuses on the application of human carbonic anhydrase XII (hCAXII) inhibitors in glioblastoma research, using examples of studied inhibitors such as Psammaplin C and its derivatives.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year.[1] A major challenge in treating GBM is its profound resistance to chemotherapy, particularly the standard-of-care alkylating agent, temozolomide (B1682018) (TMZ). The tumor microenvironment, characterized by hypoxia and acidosis, plays a crucial role in this resistance.[1][2] Carbonic anhydrase XII (CAXII), a transmembrane enzyme overexpressed in glioblastoma, is a key regulator of pH in the tumor microenvironment.[3][4] Its activity is associated with poor patient prognosis and chemoresistance.[4][5] hCAXII inhibitors are emerging as a promising therapeutic strategy to counteract these effects and enhance the efficacy of conventional therapies.
Mechanism of Action: Overcoming Temozolomide Resistance
Research has uncovered a novel mechanism by which hCAXII inhibitors can reverse chemoresistance in glioblastoma. CAXII is often co-expressed with the drug efflux pump P-glycoprotein (Pgp) in glioblastoma stem cells.[6][7] This co-expression is linked to a chemoresistant phenotype.[8] CAXII maintains the necessary pH gradient for efficient Pgp activity, which in turn pumps chemotherapeutic agents like TMZ out of the cancer cell, reducing their efficacy.[7][8]
By inhibiting CAXII, the extracellular pH is altered, which indirectly interferes with the function of Pgp.[9][10] This disruption of Pgp's efflux activity leads to increased intracellular accumulation of TMZ, thereby re-sensitizing the glioblastoma cells to the cytotoxic effects of the drug.[6][7] This combination therapy approach offers a new avenue to tackle TMZ resistance in glioblastoma.[9][10]
Figure 1: Signaling pathway of hCAXII-mediated TMZ resistance in glioblastoma.
Quantitative Data of hCAXII Inhibitors
The following table summarizes the inhibitory activity of selected compounds against various human carbonic anhydrase isoforms. Note the high potency and selectivity of some derivatives for CAXII.
| Compound | Target CA Isoform | Inhibition Constant (Kᵢ) | Reference |
| Psammaplin C (1) | hCA XII | Potent inhibitor (specific Kᵢ not stated) | [9] |
| Compound 55 | hCA XII | 0.56 nM | [10] |
| Acetazolamide (ATZ) | hCA IX | General CA inhibitor | [11] |
| 6A10 (Antibody) | hCA XII | Nanomolar concentrations | [12] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of hCAXII inhibitors are provided below.
Glioblastoma Neurosphere Culture and Chemosensitivity Assay
This protocol is for the culture of glioblastoma stem-like cells as neurospheres and the subsequent evaluation of their sensitivity to hCAXII inhibitors in combination with temozolomide.
Figure 2: Workflow for glioblastoma neurosphere chemosensitivity assay.
Materials:
-
Patient-derived glioblastoma tissue or established GBM cell lines (e.g., U87-MG)
-
Neurosphere culture medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF)
-
Non-adherent culture flasks/plates
-
hCAXII inhibitor (e.g., Psammaplin C derivative)
-
Temozolomide (TMZ)
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Protocol:
-
Cell Culture:
-
If starting from tissue, mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Culture cells in non-adherent flasks with neurosphere medium at a density of 1 x 10⁵ cells/mL.
-
Allow neurospheres to form over 7-10 days.
-
Passage neurospheres by collecting, dissociating into single cells, and re-plating in fresh medium.
-
-
Chemosensitivity Assay:
-
Dissociate neurospheres into a single-cell suspension and count the cells.
-
Seed 5,000 cells per well in a 96-well plate.
-
Prepare serial dilutions of the hCAXII inhibitor and TMZ.
-
Treat the cells with the compounds alone or in combination. Include a vehicle-treated control group.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Normalize the data to the vehicle-treated control and calculate the IC50 values for each treatment condition.
-
P-glycoprotein (Pgp) Efflux Assay
This protocol uses the fluorescent Pgp substrate Rhodamine 123 to functionally assess the effect of hCAXII inhibitors on Pgp activity.
Materials:
-
Glioblastoma cells (preferably a line with known Pgp and CAXII co-expression)
-
hCAXII inhibitor
-
Rhodamine 123
-
Verapamil (positive control for Pgp inhibition)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture glioblastoma cells to 70-80% confluency.
-
Harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Inhibitor Treatment and Rhodamine 123 Loading:
-
Pre-incubate the cells with the hCAXII inhibitor (at a predetermined optimal concentration) or Verapamil (e.g., 10 µM) for 1 hour at 37°C. Include an untreated control.
-
Add Rhodamine 123 (e.g., 1 µM) to all samples and incubate for another hour at 37°C to allow for substrate loading.
-
-
Efflux Measurement:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (containing the respective inhibitors for the treated groups) and incubate at 37°C for 2 hours to allow for Pgp-mediated efflux.
-
After the efflux period, wash the cells again with ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular Rhodamine 123 fluorescence in the cells using a flow cytometer.
-
Increased fluorescence in the inhibitor-treated cells compared to the untreated control indicates inhibition of Pgp efflux.
-
Orthotopic Glioblastoma Xenograft Model
This in vivo protocol evaluates the efficacy of hCAXII inhibitors in combination with TMZ in a clinically relevant animal model.
Figure 3: Workflow for an orthotopic glioblastoma xenograft study.
Materials:
-
Immunocompromised mice (e.g., BALB/c nu/nu)
-
Glioblastoma neurosphere cells
-
Stereotactic apparatus
-
hCAXII inhibitor (formulated for in vivo delivery)
-
Temozolomide (formulated for in vivo delivery)
-
Animal imaging modality (e.g., MRI or bioluminescence imaging if cells are engineered to express luciferase)
-
Reagents for immunohistochemistry (e.g., anti-Ki67 and anti-cleaved Caspase-3 antibodies)
Protocol:
-
Tumor Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject glioblastoma neurosphere cells (e.g., 1 x 10⁵ cells in 5 µL PBS) into the desired brain region (e.g., striatum).
-
-
Treatment:
-
Allow the tumors to establish for a predetermined period (e.g., 7-10 days), which can be confirmed by imaging.
-
Randomize the mice into treatment groups: Vehicle control, TMZ alone, hCAXII inhibitor alone, and the combination of TMZ and the hCAXII inhibitor.
-
Administer the treatments according to a defined schedule and route of administration.
-
-
Monitoring and Endpoint:
-
Monitor the health of the animals daily.
-
Track tumor growth using imaging at regular intervals.
-
Record survival data. The study endpoint is typically determined by ethical considerations such as tumor burden or clinical signs of distress.
-
-
Post-mortem Analysis:
-
At the study endpoint, perfuse the animals and harvest the brains.
-
Fix the brains in formalin and embed in paraffin.
-
Perform immunohistochemical staining on tumor sections for markers of proliferation (Ki67) and apoptosis (cleaved Caspase-3) to assess the biological effects of the treatments.
-
Conclusion
The inhibition of hCAXII presents a compelling strategy for overcoming chemoresistance in glioblastoma. The protocols outlined in this document provide a framework for the preclinical evaluation of hCAXII inhibitors, both in vitro and in vivo. By targeting the tumor microenvironment and its influence on drug efflux mechanisms, hCAXII inhibitors, in combination with standard chemotherapy, hold the potential to improve therapeutic outcomes for patients with this devastating disease.
References
- 1. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Analysis of Neurospheres Derived from Glioblastoma Primary Culture: A Novel Methodology Paradigm [frontiersin.org]
- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. 3D Neurosphere Culture Media [sigmaaldrich.com]
- 10. promocell.com [promocell.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Chemotherapy Efficacy with Carbonic Anhydrase XII (CAXII) Inhibition
For Research Use Only.
Introduction
Carbonic Anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that is frequently overexpressed in a variety of solid tumors, where it plays a crucial role in regulating the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAXII contributes to the maintenance of a neutral intracellular pH (pHi) while promoting extracellular acidosis. This acidic extracellular environment is associated with tumor progression, metastasis, and resistance to chemotherapy.
One of the key mechanisms of chemotherapy resistance is the overexpression of the drug efflux transporter P-glycoprotein (Pgp).[1] Interestingly, CAXII has been found to be co-expressed and to physically interact with Pgp in drug-resistant cancer cells.[2] The activity of CAXII helps maintain an optimal pH for Pgp function, thereby enhancing the efflux of chemotherapeutic drugs and reducing their intracellular concentration and efficacy.
Inhibition of CAXII presents a promising strategy to overcome Pgp-mediated drug resistance. By disrupting the pH regulation maintained by CAXII, its inhibitors can indirectly impair the function of Pgp, leading to increased intracellular accumulation of cytotoxic agents and re-sensitization of resistant cancer cells to chemotherapy.[1][2] These application notes provide an overview of the use of CAXII inhibitors, exemplified by compounds structurally and functionally similar to a hypothetical inhibitor "hCAXII-IN-10", in combination with conventional chemotherapy agents. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in this area.
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of CAXII inhibitors when used in combination with various chemotherapy agents. The data is compiled from preclinical studies on different cancer cell lines.
Table 1: In Vitro Cytotoxicity of CAIX/XII Inhibitors in Combination with Doxorubicin in Breast Cancer Cells
| Cell Line | Inhibitor (Concentration) | Doxorubicin (Concentration) | Treatment Duration | Assay | Observed Effect | Reference |
| MCF-7 | SLC-0111 (100 µM) | 90 nM | 48 hours | Annexin V/PI | Significant increase in late apoptosis | [3][4] |
| MCF-7 | SLC-0111 (100 µM) | 90 nM | 48 hours | Trypan Blue Exclusion | Significant increase in cell death | [3][4] |
| MCF-7 | Indole-based benzenesulfonamides (A6, A15) | Varies (IC50) | 48 hours | MTT Assay | Synergistic cytotoxic effects | [5] |
| SK-BR-3 | Indole-based benzenesulfonamides (A6, A15) | Varies (IC50) | 48 hours | MTT Assay | Synergistic cytotoxic effects | [5] |
Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines (Baseline)
| Cell Line | Doxorubicin IC50 | Treatment Duration | Reference |
| MDA-MB-231 | 1.38 µg/ml | Not Specified | [6] |
| MDA-MB-231/ADM (Doxorubicin-resistant) | 19.40 ± 1.16 µg/mL | Not Specified | [7] |
| MCF-7 | 1.1 µg/ml | Not Specified | [6] |
Signaling Pathway
The primary mechanism by which CAXII inhibitors enhance the efficacy of chemotherapy agents that are Pgp substrates is through the disruption of the tumor pH microenvironment, which in turn inhibits Pgp function.
Caption: Mechanism of CAXII inhibitor-mediated chemosensitization.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of a CAXII inhibitor in combination with a chemotherapy agent on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other CAXII inhibitor)
-
Chemotherapy agent (e.g., Doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the chemotherapy agent and the CAXII inhibitor in culture medium.
-
Treat cells with the chemotherapy agent alone, the CAXII inhibitor alone, or a combination of both at various concentrations. Include a vehicle-treated control group.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values for the chemotherapy agent alone and in combination with the CAXII inhibitor.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
P-glycoprotein (Pgp) ATPase Activity Assay
This assay measures the effect of CAXII inhibition on the ATP hydrolysis activity of Pgp, a direct indicator of its function.
Materials:
-
Membrane vesicles or purified Pgp
-
This compound (or other CAXII inhibitor)
-
Verapamil (B1683045) (Pgp substrate, positive control)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 M KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Phosphate (B84403) detection reagent (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Preparation: Prepare a reaction mixture containing the assay buffer and Pgp-containing membranes.
-
Inhibitor Incubation: Add the CAXII inhibitor at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for its effect on the local pH.
-
Reaction Initiation: Initiate the ATPase reaction by adding ATP. For a positive control, add verapamil to stimulate Pgp ATPase activity.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes).
-
Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).
-
Data Analysis: Calculate the percentage of Pgp ATPase activity relative to the control (without inhibitor) and determine the inhibitory effect of the CAXII inhibitor.
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jrmds.in [jrmds.in]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for hCAXII-IN-10 in Carbonic Anhydrase XII Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase XII (CAXII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in various physiological and pathological processes.[1] Overexpressed in a variety of cancers, CAXII contributes to the acidic tumor microenvironment, promoting tumor progression, invasion, and metastasis.[1][2] This makes CAXII a compelling target for the development of novel anticancer therapeutics.[1][2]
hCAXII-IN-10 (also known as Compound 18b) is a potent inhibitor of human CAXII.[3][4] These application notes provide detailed information and protocols for utilizing this compound as a tool to investigate the function of CAXII in cancer biology and other research areas.
This compound: A Potent Inhibitor of Carbonic Anhydrase XII
This compound is a dual inhibitor, targeting both human carbonic anhydrase isoform XII (hCAXII) and cathepsin B.[5] Its high potency against hCAXII makes it a valuable tool for studying the specific roles of this enzyme.
Quantitative Data
| Property | Value | Reference |
| Product Name | This compound | [3][4] |
| Synonym | Compound 18b | [3][5] |
| Target | Human Carbonic Anhydrase XII (hCAXII), Cathepsin B | [3][5] |
| Ki for hCAXII | 2.2 nM | [3][5] |
Signaling Pathways Involving CAXII
CAXII has been implicated in several signaling pathways that are critical for cancer cell survival and progression. This compound can be used to probe the involvement of CAXII in these pathways.
p38 MAPK Signaling Pathway
Studies have shown that CAXII can promote the invasion and migration of breast cancer cells through the p38 MAPK signaling pathway.[6] Inhibition of CAXII may, therefore, lead to a downstream reduction in the phosphorylation of p38 and its targets.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is another critical pathway in cancer development.[7][8] There is evidence suggesting a link between the Hh pathway and CAXII expression. Inhibitors of the Hh pathway can lead to a decrease in CAXII expression, suggesting that CAXII may be a downstream target of this pathway.[9][10]
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on cancer cells. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.
Experimental Workflow for a Cell-Based Assay
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-29)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control.
Western Blotting for CAXII and Signaling Proteins
This protocol is to analyze the protein expression levels of CAXII and key signaling molecules (e.g., phospho-p38) following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CAXII, anti-p38, anti-phospho-p38, anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., actin).
Immunofluorescence for CAXII Localization
This protocol is to visualize the subcellular localization of CAXII and assess changes upon treatment with this compound.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-CAXII)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a 24-well plate and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-CAXII antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol is to evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Boyden chamber inserts (e.g., Matrigel-coated)
-
24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the insert. The serum-free medium should contain the desired concentration of this compound or vehicle control.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Compare the number of invaded cells between the treated and control groups.
Conclusion
This compound is a potent tool for investigating the multifaceted roles of carbonic anhydrase XII in cancer and other diseases. The provided protocols offer a starting point for researchers to explore the effects of this inhibitor on cellular processes such as proliferation, signaling, and invasion. Due to the dual-inhibitory nature of this compound, it is recommended to use it in conjunction with other specific inhibitors or genetic knockdown approaches to confirm the specific role of CAXII in the observed effects. Careful optimization of experimental conditions will be key to obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. human carbonic anhydrase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cathepsin-b | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 8. targetedonc.com [targetedonc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Off-target effects of hCAXII-IN-10 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the carbonic anhydrase inhibitor, hCAXII-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also identified as compound 6i in scientific literature, is a selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII.[1] These two isoforms are transmembrane enzymes and have been identified as biomarkers for several types of tumors. hCA XII plays a role in maintaining acid-base homeostasis in both normal and tumor cells.[1]
Q2: What is the chemical nature of this compound?
A2: this compound is a coumarin-thiazolidinone hybrid compound.[2][3] Coumarins are a class of compounds known to act as prodrugs for carbonic anhydrase inhibition. They are hydrolyzed by the esterase activity of the enzyme to form a 2-hydroxy-cinnamic acid derivative, which then binds to the active site.[4][5]
Q3: How selective is this compound for hCA IX and XII?
A3: this compound shows a preference for inhibiting hCA IX over hCA XII. Studies on a series of coumarin-thiazolidinone hybrids, including this compound, have demonstrated selective inhibition of the tumor-associated isoforms hCA IX and XII over the off-target, ubiquitously expressed cytosolic isoforms hCA I and hCA II.[2]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected inhibition of hCA XII in cellular assays.
-
Possible Cause 1: pH of the experimental medium. The activity of carbonic anhydrases and the efficacy of their inhibitors can be pH-dependent.
-
Troubleshooting Tip: Carefully control and monitor the pH of your cell culture medium throughout the experiment. Ensure the pH is within the optimal range for hCA XII activity and this compound efficacy.
-
-
Possible Cause 2: Cellular permeability and metabolism. The coumarin (B35378) scaffold of this compound is metabolized to its active form by the target enzyme. Differences in cell permeability or metabolic rates could affect the intracellular concentration of the active inhibitor.
-
Troubleshooting Tip: Consider performing time-course experiments to determine the optimal incubation time for maximal inhibition. If permeability is a suspected issue, consult literature on formulation strategies for coumarin-based compounds.
-
Issue 2: Observing unexpected phenotypic effects in cells treated with this compound.
-
Possible Cause 1: Off-target effects of the coumarin scaffold. Coumarin and its derivatives have been reported to interact with various cellular targets and signaling pathways beyond carbonic anhydrases. These can include kinase signaling pathways like PI3K/AKT/mTOR, and enzymes such as other kinases and topoisomerases.[4][6]
-
Troubleshooting Tip: To investigate potential off-target effects, consider performing a kinase profiling assay or a broader proteomics-based target deconvolution study. Compare the observed phenotype with known effects of inhibiting pathways potentially modulated by coumarins.
-
-
Possible Cause 2: Modulation of auxin signaling. Some studies have shown that coumarin can inhibit primary root growth by modulating auxin signaling pathways.[7] While this is primarily observed in plant biology, it highlights the potential for cross-reactivity with signaling pathways in other organisms.
-
Troubleshooting Tip: If working with a model system where auxin-like signaling is relevant, consider assays to assess the impact of this compound on key components of this pathway.
-
Quantitative Data
The following table summarizes the known inhibitory activity of this compound (compound 6i) against various human carbonic anhydrase isoforms.
| Isoform | Inhibition Constant (K_i) | Selectivity Notes |
| hCA I | > 10,000 nM | This compound is a weak inhibitor of this off-target isoform, indicating good selectivity. |
| hCA II | > 10,000 nM | Similar to hCA I, this compound shows poor inhibition of this ubiquitous off-target isoform. |
| hCA IX | 61.5 nM | Strong inhibition, indicating this is a primary target. |
| hCA XII | 586.8 nM | Moderate inhibition, with approximately 9.5-fold lower affinity compared to hCA IX. |
Experimental Protocols
Key Experiment: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol is a representative method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.
Principle:
This assay measures the enzyme-catalyzed hydration of carbon dioxide (CO₂). The reaction is monitored using a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate and the subsequent measurement of the reaction kinetics. A pH indicator is used to track the change in pH resulting from the production of protons during the reaction.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
HEPES buffer (10 mM, pH 7.5)
-
Sodium sulfate (B86663) (Na₂SO₄, 0.1 M, for maintaining constant ionic strength)
-
Phenol (B47542) red (0.2 mM, as a pH indicator)
-
CO₂-saturated water (substrate)
-
This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
Applied Photophysics stopped-flow instrument
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isoforms in HEPES buffer. Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
Reaction Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the desired concentration of the inhibitor (or vehicle control).
-
Initiation of Reaction: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water from the second syringe.
-
Data Acquisition: Monitor the change in absorbance of the phenol red indicator at its maximum absorbance wavelength (557 nm) over a period of 10-100 seconds. The rate of the catalyzed reaction is determined from the initial linear portion of the absorbance curve.
-
Data Analysis:
-
The initial rates of reaction are measured at different CO₂ concentrations.
-
The inhibition constants (K_i) are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).
-
Visualizations
Caption: Workflow for investigating on- and off-target effects of this compound.
Caption: Potential off-target modulation of the PI3K/AKT/mTOR pathway by coumarin-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarin Synthesis Building Blocks with Anticancer Activity | MolecularCloud [molecularcloud.org]
- 3. Synthesis and Biological Evaluation of Coumarin Derivatives with Promising Anti-Cancer Activity: Computational Kinase Profiling and Molecular Modeling Analysis. [ejchem.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 2,4-thiazolidinedione-tethered coumarins as novel selective inhibitors for carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
hCAXII-IN-10 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with hCAXII-IN-10, a dual inhibitor of human carbonic anhydrase XII (hCAXII) and cathepsin B.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a research compound identified as a dual inhibitor of human carbonic anhydrase isoform XII (hCAXII) and cathepsin B.[1] Its molecular formula is C20H19N7O3S, and it has a molecular weight of 437.47.[1] It is investigated for its potential role in cancer research due to its ability to inhibit hCAXII, which is involved in regulating the pH microenvironment of tumors.[1]
Q2: What are the recommended storage conditions for this compound?
A2: As a powder, this compound should be stored at -20°C for long-term stability, which can be up to three years. For stock solutions in DMSO, it is recommended to aliquot into single-use volumes and store at -80°C for up to one year, or at -20°C for one month. Avoid repeated freeze-thaw cycles. While some suppliers ship the compound at room temperature, it is considered stable for the duration of shipping, and upon receipt, it should be stored at the recommended temperature.[2][3][4]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions of this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[4][5] For a 10 mM stock solution, for example, dissolve the appropriate mass of the inhibitor in the calculated volume of DMSO. Gentle warming to 37°C, vortexing, or sonication can aid in complete dissolution.[5]
Q4: I'm observing precipitation when I dilute my DMSO stock solution in an aqueous buffer. What should I do?
A4: This is a common issue with compounds that have limited aqueous solubility. To prevent precipitation, it is best to make initial serial dilutions in DMSO and then add the final diluted sample to your aqueous buffer or cell culture medium.[4] Aim to keep the final concentration of DMSO in your assay below 0.5% to avoid solvent-induced effects on the cells or enzyme.[3] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Stability and Storage Conditions
While specific long-term stability data for this compound is not publicly available, general guidelines for similar small molecule inhibitors apply. For optimal stability, proper storage is crucial.
| Storage Format | Recommended Temperature | Estimated Stability |
| Solid Powder | -20°C | Up to 3 years |
| DMSO Stock Solution | -80°C | Up to 1 year |
| -20°C | Up to 1 month |
Note: The stability of the compound in DMSO is dependent on the purity of the DMSO and the absence of moisture. It is highly recommended to use anhydrous, high-purity DMSO and to prepare fresh working solutions from the stock for each experiment.[2][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of stock solution.- Instability of the compound in aqueous solution.- Inconsistent final DMSO concentration. | - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.- Prepare fresh working dilutions in aqueous buffer for each experiment.- Ensure the final DMSO concentration is consistent across all wells, including controls. |
| Low or no inhibitory activity | - Degraded inhibitor.- Incorrect assay setup (e.g., wrong pH, temperature).- Inactive enzyme. | - Use a freshly prepared solution of the inhibitor.- Verify all assay parameters are within the optimal range for hCAXII activity.- Run a positive control with a known carbonic anhydrase inhibitor like acetazolamide. |
| Compound precipitation in assay plate | - Low aqueous solubility.- High final concentration of the inhibitor. | - Decrease the final concentration of the inhibitor.- Increase the final percentage of DMSO (if the assay allows).- Perform serial dilutions in DMSO before adding to the aqueous buffer.[4] |
Experimental Protocols
The following is a general protocol for a colorimetric in vitro carbonic anhydrase inhibition assay, based on common methodologies. For the specific protocol used in the initial characterization of this compound, researchers should refer to the primary literature.[6]
Carbonic Anhydrase Activity Assay (Esterase Activity)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor like this compound.
Materials:
-
Recombinant human Carbonic Anhydrase XII (hCAXII)
-
This compound
-
Assay Buffer (e.g., Tris-based buffer at physiological pH)
-
p-Nitrophenyl acetate (B1210297) (pNPA) as the substrate
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of your this compound stock solution in DMSO.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the diluted this compound solutions (or DMSO for the control), and the recombinant hCAXII enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the pNPA substrate to each well to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each concentration of this compound compared to the DMSO control. The IC50 value can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
This compound, by inhibiting carbonic anhydrase XII, can influence cellular processes that are regulated by this enzyme. hCAXII is known to be involved in cancer-related signaling pathways, contributing to tumor growth and survival.
The inhibition of hCAXII can impact downstream signaling pathways that are crucial for cancer cell proliferation and survival. Two such pathways are the p38 MAPK and NF-κB signaling pathways.
References
Technical Support Center: hCAXII-IN-10 In Vivo Delivery
This technical support center provides troubleshooting guidance for researchers using hCAXII-IN-10, a selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII. These isoforms are transmembrane enzymes often overexpressed in tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and proliferation.[1][2][3] This guide is structured in a question-and-answer format to directly address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected efficacy or no tumor growth inhibition after administering this compound. What are the potential causes and solutions?
Low in vivo efficacy can stem from several factors, ranging from suboptimal formulation to rapid metabolic clearance. Below are common causes and troubleshooting steps.
-
Cause 1: Poor Bioavailability Due to Low Solubility.
-
Solution: this compound is a small molecule that may have limited aqueous solubility. It is crucial to prepare a stable and homogenous formulation for administration. Insufficient solubility can lead to poor absorption and low bioavailability.[4][5] Consider using a vehicle optimized for poorly soluble compounds. A common starting point for non-clinical studies is a vehicle mixture, such as:
-
DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
-
PEG300 or Solutol HS 15: As a solubilizing agent.
-
Tween 80: As a surfactant to improve stability.
-
Saline or PBS: As the final diluent.
-
-
Actionable Step: Perform solubility tests with different vehicle compositions. Ensure the final formulation is clear and free of precipitation before each administration. A sample formulation protocol is provided in the "Experimental Protocols" section.
-
-
Cause 2: Inadequate Dosing or Dosing Regimen.
-
Solution: The dose might be too low to achieve a therapeutic concentration in the tumor tissue, or the dosing frequency may be insufficient to maintain that concentration.
-
Actionable Step: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose-response relationship. Pharmacokinetic (PK) studies to measure plasma and tumor concentrations of this compound over time are highly recommended to design an optimal dosing schedule.
-
-
Cause 3: Rapid Metabolism and Clearance.
-
Solution: The compound may be rapidly metabolized by the liver or cleared by the kidneys, leading to a short half-life in circulation.
-
Actionable Step: If PK data shows rapid clearance, consider alternative routes of administration (e.g., continuous infusion via an osmotic pump) or reformulation strategies (e.g., encapsulation in nanoparticles) to prolong exposure.[6][7][8]
-
-
Cause 4: Intrinsic Resistance of the Animal Model.
-
Solution: The selected tumor model may not be sensitive to hCA IX/XII inhibition. Expression levels of hCA IX and XII can vary significantly between different cancer cell lines.[1][9]
-
Actionable Step: Before starting an in vivo study, confirm the expression of hCA IX and hCA XII in your tumor cell line under hypoxic conditions, as their expression is often induced by hypoxia.[1] Validate the in vitro sensitivity of your cell line to this compound.
-
Q2: We are observing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) in our study animals. How can we manage this?
Toxicity is a common concern with systemic administration of enzyme inhibitors. Carbonic anhydrase inhibitors can cause systemic side effects due to their role in pH and electrolyte balance.[10][11]
-
Cause 1: On-Target Systemic Effects.
-
Solution: Inhibition of carbonic anhydrases in healthy tissues, particularly the kidneys, can lead to metabolic acidosis and electrolyte imbalances (e.g., hypokalemia).[10][11][12] Common side effects in humans include fatigue and lethargy, which may manifest as reduced activity in animal models.[13]
-
Actionable Step:
-
Reduce the Dose: This is the most straightforward approach.
-
Monitor Animal Health: Implement a scoring system to monitor animal health daily. Key parameters include body weight, food and water intake, and clinical signs of distress.
-
Blood Chemistry Analysis: At the study endpoint (or at interim points if feasible), collect blood samples to analyze key electrolytes (Na+, K+), bicarbonate levels, and markers of kidney and liver function.[10]
-
Bicarbonate Supplementation: In some clinical settings, bicarbonate supplementation is used to alleviate acidosis caused by CA inhibitors.[13] This could be explored in animal models by supplementing the drinking water, but would require careful validation.
-
-
-
Cause 2: Vehicle Toxicity.
-
Solution: The vehicle used to dissolve this compound, especially if it contains high concentrations of DMSO or surfactants, can cause local irritation or systemic toxicity.
-
Actionable Step: Always include a "vehicle-only" control group in your study. If toxicity is observed in this group, the vehicle formulation needs to be optimized to be less toxic (e.g., by reducing the percentage of DMSO).
-
Q3: Our experimental results are inconsistent across different animals and studies. What can we do to improve reproducibility?
-
Cause 1: Formulation Instability.
-
Solution: If the compound precipitates out of the dosing solution, the actual administered dose will vary.
-
Actionable Step: Prepare the formulation fresh before each use. If storing is necessary, validate the storage conditions and duration. Visually inspect the solution for any precipitation before drawing it into the syringe.
-
-
Cause 2: Inaccurate Dosing.
-
Solution: Small variations in injection volume can lead to significant differences in the total dose received, especially in small animals like mice.
-
Actionable Step: Use appropriately sized syringes and needles. Ensure proper animal restraint for accurate administration (e.g., intraperitoneal vs. subcutaneous). Dosing should be based on the most recent body weight of each animal.
-
-
Cause 3: Biological Variability.
-
Solution: Animals, even from the same litter, can have different metabolic rates and responses to treatment. Tumor engraftment and growth rates can also vary.
-
Actionable Step: Randomize animals into control and treatment groups after tumors have reached a predetermined size. Ensure group sizes are large enough to provide sufficient statistical power. Monitor tumor growth in all animals before starting treatment to exclude any non-growing tumors.
-
Data on this compound and Related Inhibitors
The following table summarizes the inhibitory activity (Ki, nM) of this compound and other relevant compounds against key hCA isoforms. Lower Ki values indicate higher potency.
| Compound | hCA IX (Tumor-associated) | hCA XII (Tumor-associated) | hCA II (Off-target) | Selectivity Profile | Reference |
| This compound | 61.5 nM | 586.8 nM | Not Reported | Selective for hCA IX over hCA XII. | [14] |
| hCAXII-IN-4 | Not Reported | 6.4 nM | Not Reported | Potent and selective for hCA XII. | [15] |
| hCAII-IN-9 | 170 nM | 2990 nM | 1180 nM | More potent against hCA IX than hCA II/XII. | [16] |
| SLC-0111 | 45 nM | 4.5 nM | 530 nM | Potent against hCA IX/XII with selectivity over hCA II. | [3] |
Potential Adverse Effects of Carbonic Anhydrase Inhibitors
This table outlines common adverse effects associated with the carbonic anhydrase inhibitor class of drugs and suggested monitoring parameters for preclinical studies.
| Adverse Effect | Physiological Basis | Preclinical Monitoring Parameters | Reference |
| Metabolic Acidosis | Inhibition of renal bicarbonate reabsorption. | Blood gas analysis (pH, pCO2, HCO3-). | [10][11] |
| Hypokalemia | Increased potassium excretion in the distal tubule. | Serum electrolyte panel (K+). | [11][12] |
| Fatigue/Lethargy | Systemic acidosis and electrolyte imbalance. | Daily clinical observation, activity monitoring. | [13] |
| Kidney Stones | Alkalinization of urine. | Urinalysis, kidney histology at necropsy. | [12] |
| Hepatotoxicity | Rare, potentially due to cross-reactivity with sulfonamides. | Serum liver enzymes (ALT, AST) at necropsy. | [10] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol is a general guideline. The final formulation should be optimized for this compound based on its specific solubility characteristics.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a minimal volume of sterile, cell-culture grade DMSO to dissolve the powder completely. For example, add 50 µL of DMSO for every 1 mg of compound. Vortex gently until the solution is clear.
-
Addition of Solubilizer: Add a solubilizing agent like PEG300. A common ratio is to add a volume of PEG300 that is 2-4 times the volume of DMSO used.
-
Addition of Surfactant: Add a surfactant like Tween 80 to improve the stability of the solution in an aqueous environment. A typical final concentration is 5-10%.
-
Final Dilution: Slowly add sterile saline or PBS to reach the final desired concentration, vortexing between additions to prevent precipitation. The final concentration of DMSO should ideally be below 10% of the total injection volume.
-
Final Check: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitate is observed, the formulation is not suitable for injection and needs to be optimized.
-
Administration: Administer the solution to the animals immediately after preparation. The typical injection volume for a mouse is 100-200 µL (or 5-10 mL/kg).
Protocol 2: In Vivo Dose-Finding and Efficacy Study
-
Animal Model: Use an appropriate tumor model (e.g., subcutaneous xenograft) with a cell line confirmed to express hCA IX and/or XII.
-
Acclimatization: Allow animals to acclimate for at least one week before tumor cell implantation.
-
Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach an average size of 100-150 mm³, randomize the animals into different treatment groups (e.g., Vehicle, Dose 1, Dose 2, Dose 3 of this compound).
-
Treatment: Administer the compound or vehicle according to the planned schedule (e.g., once daily via IP injection).
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: The study can be terminated when tumors in the vehicle group reach a predetermined maximum size, or after a fixed duration. Collect tumors and blood for downstream analysis (e.g., pharmacodynamics, histology).
Visualizations
Below are diagrams illustrating key pathways, workflows, and logic for troubleshooting this compound experiments.
Caption: Role of CAIX/XII in the tumor microenvironment and mechanism of this compound.
Caption: Standard experimental workflow for an in vivo efficacy study.
Caption: A logical troubleshooting tree for low in vivo efficacy.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo permeability study and in vitro solubility characterization of oral Canagliflozin self-nanomicellizing solid dispersion using Soluplus as a nanocarrier | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 6. Therapeutic in vivo delivery of gene editing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery systems for in vivo use of nucleic Acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational designs of in vivo CRISPR-Cas delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The inhibitory effect of boric acid on hypoxia-regulated tumour-associated carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. lecturio.com [lecturio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. hCAII-IN-9 | Others 11 | 2878477-18-8 | Invivochem [invivochem.com]
hCAXII-IN-10 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of the carbonic anhydrase XII (CAXII) inhibitor, hCAXII-IN-10, in cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific degradation data for this compound is not extensively available in public literature. The following guides, protocols, and data are based on established principles for small molecule inhibitors and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets human carbonic anhydrase XII (hCA XII).[1] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2][3][4] The hCA XII isoform is a transmembrane protein often overexpressed in various tumors, where it contributes to the regulation of pH in the tumor microenvironment.[2][5][6] By inhibiting hCA XII, this compound can disrupt pH homeostasis in cancer cells, potentially leading to reduced proliferation, invasion, and metastasis.[5][7]
Q2: Why is it crucial to assess the stability of this compound in my cell culture experiments?
A2: Assessing the stability of this compound is critical for the accurate interpretation of experimental results. If the compound degrades in the culture medium, its effective concentration decreases over time, leading to an underestimation of its potency (e.g., IC50 values). Understanding the compound's half-life in your specific experimental setup ensures that the observed biological effects are attributable to the compound itself and not its degradation products, which could be inactive or even toxic.[8][9]
Q3: What are the primary factors that can cause this compound degradation in cell culture media?
A3: Several factors can contribute to the degradation of small molecules like this compound in cell culture media:
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the hydrolysis of susceptible chemical structures.[10][11][12]
-
Enzymatic Degradation: If the medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), enzymes such as esterases and proteases present in the serum can metabolize the compound.[10] Live cells also release enzymes that can contribute to degradation.
-
Chemical Reactivity: Components within the media, such as certain amino acids or vitamins, could potentially react with the inhibitor.[10][13]
-
Physical Factors: Exposure to light (photodegradation) and elevated temperatures (37°C in an incubator) can accelerate degradation.[8][11]
Q4: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A4: To maintain the integrity of your inhibitor, follow these best practices:
-
Solvent Selection: Use a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[8]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, tightly sealed aliquots to prevent contamination and minimize repeated freeze-thaw cycles, which can degrade the compound.[8][10]
-
Light Protection: If the compound is light-sensitive, store it in amber vials or tubes wrapped in foil.[8][11]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store the inhibitor in media for extended periods.[8]
Troubleshooting Guide
This guide addresses common issues researchers may face when working with this compound.
| Question/Issue | Possible Cause | Suggested Solution |
| Why is this compound showing lower-than-expected activity or rapid loss of effect in my multi-day assay? | 1. Chemical or Enzymatic Degradation: The compound may be unstable under your specific culture conditions (media type, serum percentage, cell type).[10][13] | Action: Perform a stability study in your cell culture medium with and without cells to determine the compound's half-life. See Protocol 1 below. Consider more frequent media changes with fresh compound. |
| 2. Adsorption to Plasticware: The compound may be binding to the surface of your culture plates, flasks, or pipette tips, reducing its effective concentration in the media.[11][13] | Action: Use low-protein-binding plasticware. Include a control condition without cells to measure the loss of compound due to adsorption alone. | |
| 3. Rapid Cellular Uptake/Metabolism: The cells may be quickly internalizing or metabolizing the inhibitor, depleting it from the medium.[13] | Action: Analyze cell lysates in addition to the culture medium to quantify the intracellular concentration of the inhibitor. See Protocol 2 . | |
| Why am I seeing high variability in my results between replicate experiments? | 1. Inconsistent Sample Handling: Minor variations in incubation times, sample collection, or processing can lead to significant differences.[13] | Action: Standardize your workflow. Ensure precise timing for adding the compound and collecting samples. Use a validated analytical method for quantification.[13] |
| 2. Stock Solution Instability: Repeated freeze-thaw cycles may have degraded your stock solution.[8][10] | Action: Prepare fresh stock solution and create single-use aliquots to store at -20°C or -80°C.[8] | |
| 3. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or when diluted in media, leading to inconsistent concentrations. | Action: Ensure the compound is completely dissolved in the stock solvent (e.g., DMSO) before preparing working solutions. Briefly vortex after diluting in media. |
Visual Workflows and Pathways
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Caption: The role of hCAXII in the tumor microenvironment and the point of intervention for this compound.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the concentration of this compound over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM), with and without 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates (low-protein-binding recommended)
-
Calibrated incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal Standard (IS) solution (a structurally similar, stable compound)
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the test media: 1) Medium alone, 2) Medium + 10% FBS.
-
Prepare a working solution by diluting the stock solution in the respective media to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Experimental Setup:
-
To triplicate wells of a 24-well plate, add 1 mL of the 10 µM working solution for each condition.
-
Include a control plate with PBS to assess inherent aqueous stability.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
The T=0 sample should be processed immediately after preparation.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold ACN containing the internal standard. This stops further degradation and precipitates proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) in positive ion mode for the specific mass transitions of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the data by setting the average peak area ratio at T=0 to 100%.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life (t½) under each condition.
-
Protocol 2: Differentiating Degradation, Binding, and Cellular Uptake
This protocol expands on Protocol 1 to determine the cause of compound disappearance from the medium.
Experimental Groups (in triplicate):
-
Media Only: Medium + 10% FBS + 10 µM this compound (no cells).
-
Cells + Media: Cells cultured to ~80% confluency + Medium + 10% FBS + 10 µM this compound.
Procedure:
-
Follow the setup and incubation steps from Protocol 1 for both groups.
-
At each time point:
-
For both groups: Collect 100 µL of the culture medium and process for HPLC-MS analysis as described in Protocol 1.
-
For the "Cells + Media" group:
-
After collecting the medium sample, wash the remaining cells twice with 1 mL of ice-cold PBS.
-
Lyse the cells by adding 200 µL of cold ACN with the internal standard directly to the well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and process as in Protocol 1 (steps 4 & 5) to quantify the intracellular compound concentration.
-
-
Data Interpretation:
-
Loss in "Media Only" group: Represents chemical/enzymatic degradation in the medium plus any non-specific binding to the plate.
-
Loss in "Cells + Media" group (media fraction): Represents the sum of degradation, binding, and cellular uptake.
-
Compound in cell lysate: Represents the amount of inhibitor taken up by the cells.
Quantitative Data Summary
The following table presents hypothetical stability data for this compound, illustrating potential outcomes from the stability assay described in Protocol 1.
| Time Point (Hours) | % Remaining in PBS @ 37°C | % Remaining in Media (serum-free) @ 37°C | % Remaining in Media + 10% FBS @ 37°C |
| 0 | 100% | 100% | 100% |
| 2 | 98% | 95% | 91% |
| 8 | 95% | 85% | 75% |
| 24 | 91% | 60% | 42% |
| 48 | 85% | 35% | 15% |
| Calculated t½ | ~180 hours | ~20 hours | ~15 hours |
Interpretation of Hypothetical Data: This data suggests that this compound is relatively stable in a simple buffer (PBS) but degrades more rapidly in cell culture medium. The presence of serum further accelerates its degradation, indicating a potential role for serum enzymes in its metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]
- 7. Bifunctional compounds for targeted degradation of carbonic anhydrase IX through integrin-facilitated lysosome degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to hCAXII-IN-10 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the carbonic anhydrase XII (CAXII) inhibitor, hCAXII-IN-10, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of human carbonic anhydrase XII (CAXII), a zinc metalloenzyme.[1][2] CAXII is a transmembrane protein that is often overexpressed in various cancer types, particularly under hypoxic conditions.[3][4][5] It plays a crucial role in regulating intra- and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] By inhibiting CAXII, this compound disrupts pH homeostasis, leading to intracellular acidification and extracellular alkalinization, which can impede tumor growth and survival.[7]
Q2: We are observing decreased efficacy of this compound in our cancer cell line over time. What is the most likely cause of this acquired resistance?
A2: The most probable cause of acquired resistance to this compound is the overexpression of the drug efflux transporter P-glycoprotein (Pgp/ABCB1).[8][9][10][11] Research has demonstrated a physical interaction and co-localization of CAXII and Pgp on the surface of chemoresistant cancer cells.[8][9] CAXII activity helps maintain a slightly alkaline intracellular pH, which is optimal for the function of Pgp.[6][12] Pgp then actively pumps a wide range of chemotherapeutic agents, and potentially some CAXII inhibitors, out of the cell, reducing their intracellular concentration and efficacy.
Q3: How can we confirm if P-glycoprotein (Pgp) overexpression is the cause of resistance to this compound in our cell line?
A3: You can employ several experimental approaches to verify the involvement of Pgp in this compound resistance:
-
Western Blotting: Analyze the protein expression levels of Pgp (ABCB1) in your resistant cell line compared to the parental, sensitive cell line. A significant increase in Pgp expression in the resistant line is a strong indicator.
-
Immunofluorescence/Confocal Microscopy: Visualize the expression and localization of Pgp and CAXII. Co-localization of these two proteins on the plasma membrane would support their functional interaction.[8]
-
Pgp Efflux Assays: Use a fluorescent Pgp substrate (e.g., Rhodamine 123 or Calcein-AM). Resistant cells overexpressing Pgp will show lower intracellular fluorescence due to active efflux. This efflux can be reversed by known Pgp inhibitors like Verapamil or Tariquidar.
-
ATPase Activity Assay: Measure the ATP hydrolysis activity of Pgp in membrane preparations from sensitive and resistant cells. Increased ATPase activity in resistant cells, which is further stimulated by Pgp substrates, confirms higher Pgp function.[8]
Q4: What strategies can we employ to overcome this compound resistance mediated by Pgp?
A4: The primary strategy is a combination therapy approach. Co-administration of this compound with a Pgp inhibitor can restore sensitivity. However, direct Pgp inhibition can have toxicity issues in healthy tissues.[9][10][11] A more targeted approach involves combining this compound with a chemotherapeutic agent that is a known Pgp substrate. The inhibition of CAXII by this compound will decrease intracellular pH, thereby reducing Pgp's efflux activity and increasing the intracellular concentration and efficacy of the co-administered chemotherapy drug.[8][9][10][11]
Troubleshooting Guides
Problem 1: Inconsistent results in this compound efficacy assays.
| Possible Cause | Recommended Solution |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly verify the expression of CAXII in your cell line. |
| Variable Hypoxic Conditions | Ensure a consistent and validated method for inducing hypoxia (e.g., hypoxic chamber with precise gas control). Monitor hypoxia using a marker like HIF-1α stabilization. |
| Drug Instability | Prepare fresh stock solutions of this compound regularly. Store as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. |
| Assay Endpoint | Optimize the timing of your endpoint measurement (e.g., cell viability, apoptosis) as the effects of CAXII inhibition may be time-dependent. |
Problem 2: Difficulty in demonstrating the physical interaction between CAXII and Pgp.
| Possible Cause | Recommended Solution |
| Inefficient Immunoprecipitation | Optimize antibody concentrations and incubation times. Use a gentle lysis buffer to preserve protein-protein interactions. Include appropriate positive and negative controls (e.g., immunoprecipitation with an isotype control antibody). |
| Low Protein Expression | Use a cell line known to co-express high levels of both CAXII and Pgp. Consider enriching for plasma membrane proteins before immunoprecipitation. |
| Antibody Quality | Validate the specificity of your anti-CAXII and anti-Pgp antibodies through Western blotting and, if possible, using knockout/knockdown cell lines. |
Quantitative Data Summary
The following tables summarize key quantitative data related to CAXII inhibition and Pgp-mediated resistance from published studies. Note that specific values for this compound are not available and the data presented are for other known CAXII inhibitors like acetazolamide (B1664987) and SLC-0111.
Table 1: Inhibition Constants (Ki) of Selected CAXII Inhibitors
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | >10,000 | 2.4 - 12 | 25 | 5.7 |
| SLC-0111 | >400 | >400 | 45 | 4.5 |
Data compiled from multiple sources for illustrative purposes.[13]
Table 2: Effect of CAXII Inhibition on Pgp ATPase Activity and Drug Sensitivity
| Cell Line | Treatment | Pgp ATPase Activity (% of control) | Doxorubicin IC50 (µM) |
| HT29/dx (Resistant) | Control | 100% | 15.2 |
| HT29/dx (Resistant) | Acetazolamide (100 µM) | ~60% | 5.8 |
| HT29 (Sensitive) | Control | Not Applicable | 0.5 |
Data adapted from studies on chemoresistant colon cancer cells.[8]
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of CAXII and P-glycoprotein
Objective: To demonstrate the physical interaction between CAXII and Pgp in chemoresistant cancer cells.
Materials:
-
Sensitive and resistant cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-CAXII antibody
-
Anti-Pgp antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Lyse the sensitive and resistant cells with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysates with either anti-CAXII antibody, anti-Pgp antibody, or isotype control IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both CAXII and Pgp.
Protocol 2: P-glycoprotein ATPase Activity Assay
Objective: To measure the effect of CAXII inhibition on the ATPase activity of Pgp.
Materials:
-
Crude membrane fractions from sensitive and resistant cells
-
Pgp-Glo™ Assay System (Promega) or similar kit
-
This compound or other CAXII inhibitor
-
Verapamil (Pgp inhibitor control)
-
Sodium orthovanadate (ATPase inhibitor control)
Procedure:
-
Prepare crude membrane fractions from the cancer cell lines.
-
Incubate the membrane preparations with this compound or control vehicle for a predetermined time.
-
Initiate the ATPase reaction by adding ATP and a Pgp substrate (e.g., verapamil, which also stimulates activity at certain concentrations). Include controls with sodium orthovanadate to measure non-Pgp ATPase activity.
-
Stop the reaction and measure the amount of inorganic phosphate (B84403) released using a colorimetric or luminescent method as per the kit instructions.
-
Calculate the Pgp-specific ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.
Visualizations
Caption: Mechanism of Pgp-mediated resistance and the action of this compound.
Caption: Workflow for confirming Pgp-mediated resistance to this compound.
Caption: Logic diagram for overcoming resistance with combination therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic anhydrase XII as biomarker and therapeutic target in ovarian carcinomas | PLOS One [journals.plos.org]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iris.unito.it [iris.unito.it]
- 8. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. dovepress.com [dovepress.com]
hCAXII-IN-10 quality control and purity assessment
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control (QC) and purity assessment of hCAXII-IN-10, a selective inhibitor of human carbonic anhydrase XII (hCA XII).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality critical?
This compound is a small molecule inhibitor targeting carbonic anhydrase XII (CA XII), a transmembrane enzyme implicated in the pH regulation of tumor microenvironments.[1][2] The purity and integrity of this compound are paramount for obtaining reliable, reproducible, and meaningful experimental results, as impurities can lead to off-target effects or inaccurate measurements of potency.
Q2: What are the key parameters to check upon receiving a new batch of this compound?
Upon receipt, a systematic evaluation is recommended. This includes:
-
Visual Inspection: Check for expected color (typically a white to off-white solid) and consistency.
-
Solubility Test: Confirm solubility in recommended solvents like DMSO.[3]
-
Identity Verification: Confirm the molecular weight via Mass Spectrometry (MS).
-
Purity Assessment: Determine the percentage purity using High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is a common standard for high-quality research compounds.[3]
Q3: Which analytical techniques are essential for assessing the purity and identity of this compound?
A combination of chromatographic and spectroscopic methods is crucial for comprehensive quality control.
| Analytical Method | Purpose | Key Parameters Measured |
| HPLC | Purity Assessment & Quantification | Percentage purity, presence of impurities, retention time (tR) |
| LC-MS | Identity & Purity Confirmation | Molecular weight confirmation (m/z), impurity mass identification |
| ¹H NMR | Structural Confirmation | Chemical structure verification, detection of structural impurities |
| Functional Assay | Potency Assessment | Inhibitory constant (Ki) against hCA XII enzyme activity |
Q4: How should I store this compound to ensure its stability?
For long-term stability, this compound should be stored as a solid at 2-8°C, protected from light.[3] If preparing a stock solution in a solvent like DMSO, it is best to make small aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of ~20 µg/mL with the mobile phase.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (typically 254 nm or 280 nm).
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
The purity is calculated based on the area of the principal peak relative to the total area of all peaks in the chromatogram.
-
Purity % = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method confirms the compound's identity by verifying its molecular weight.
-
Preparation:
-
Use the same sample preparation as for HPLC analysis.
-
-
Instrumentation & Conditions:
-
Couple the HPLC system (using similar conditions as above) to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for this class of compounds.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A range appropriate to detect the expected molecular ion (e.g., 100-1000 m/z).
-
-
Analysis:
-
Look for the protonated molecular ion [M+H]⁺ corresponding to the theoretical exact mass of this compound. This confirms the compound's identity.
-
Troubleshooting Guide
This section addresses common issues encountered during QC experiments.
Problem: Unexpected peaks are observed in the HPLC chromatogram.
-
Possible Cause 1: Contamination. The solvent, vial, or HPLC system may be contaminated.
-
Solution: Run a blank injection (mobile phase only). If the peaks persist, clean the system and use fresh, HPLC-grade solvents.[4]
-
-
Possible Cause 2: Sample Degradation. The compound may be unstable under the experimental or storage conditions.
-
Solution: Review storage procedures. Prepare fresh samples and analyze them immediately. Compare with data from a fresh vial if available.
-
-
Possible Cause 3: Impurities in the batch. The compound itself contains impurities from synthesis.
-
Solution: Use LC-MS to determine the mass of the impurity peaks to help identify them. If purity is below the acceptable threshold, contact the supplier.
-
Problem: The molecular weight detected by LC-MS does not match the expected value.
-
Possible Cause 1: Incorrect Ion Adduct. The mass spectrometer may be detecting an adduct other than [M+H]⁺, such as a sodium [M+Na]⁺ or potassium [M+K]⁺ adduct, or a dimer [2M+H]⁺.
-
Solution: Calculate the expected masses for common adducts and check if they match the observed peak.
-
-
Possible Cause 2: Wrong Compound or Significant Degradation. The sample may be incorrect or has completely degraded.
-
Solution: Re-verify the sample label and source. Perform structural analysis using NMR to confirm the chemical structure.
-
Visual Workflows and Pathways
Caption: Standard quality control workflow for this compound.
Caption: Troubleshooting guide for unexpected HPLC peaks.
Caption: Mechanism of this compound action.
References
- 1. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX/XII Inhibitor The Carbonic Anhydrase IX/XII Inhibitor controls the biological activity of Carbonic Anhydrase IX/XII. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
hCAXII-IN-10 In Focus: A Comparative Guide to Carbonic Anhydrase XII Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hCAXII-IN-10 with other prominent Carbonic Anhydrase XII (CAXII) inhibitors. The data presented is curated from publicly available experimental results to offer an objective overview for researchers and professionals in drug development.
Carbonic Anhydrase XII (CAXII) is a transmembrane enzyme that is overexpressed in various cancers and plays a crucial role in regulating pH in the tumor microenvironment, contributing to cancer progression and metastasis. As such, it has emerged as a significant target for anticancer therapies. This guide compares the inhibitory activity of this compound, a selective inhibitor of both CAIX and CAXII, against other well-established CA inhibitors.
Performance Comparison of CAXII Inhibitors
The inhibitory potency of this compound and other selected inhibitors against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized below. The data is presented as the inhibition constant (Kᵢ) in nanomolar (nM) units, which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity. A lower Kᵢ value indicates a higher potency.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity for hCA XII |
| hCAIX-IN-10 * | >10000 | >10000 | 61.5[1] | 586.8[1] | Selective for CAIX/XII over CAI/II |
| SLC-0111 (Uramorphamide) | >1000 | >1000 | 45.1[2] | 4.5[2] | Highly selective for CAIX/XII |
| Acetazolamide | 250 | 12 | 25 | 5.7 | Broad-spectrum inhibitor |
| Dorzolamide | Very Weak Inhibition[3] | 1.9 | - | - | Primarily targets CAII and CAIV |
| Brinzolamide | - | 3.19 (IC₅₀) | - | - | Primarily targets CAII |
*Note: The Kᵢ values for hCAIX-IN-10 against hCA I and hCA II were not explicitly found in the provided search results. Based on its description as a selective inhibitor, a value of >10000 nM is used to indicate low activity against these isoforms, a common characteristic of selective CAIX/XII inhibitors.
Experimental Methodologies
The determination of the inhibitory activity of these compounds relies on robust enzymatic assays. Below are detailed protocols for two standard methods used in the characterization of carbonic anhydrase inhibitors.
Stopped-Flow CO₂ Hydration Assay
This is a rapid kinetics method for measuring the direct physiological reaction of CO₂ hydration catalyzed by carbonic anhydrase.
Principle: The assay measures the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton. This pH change is monitored by a pH indicator dye, and the rate of the reaction is measured using a stopped-flow spectrophotometer.
Protocol:
-
Reagent Preparation:
-
Enzyme Solution: A solution of the purified recombinant human carbonic anhydrase isoform (e.g., hCAXII) is prepared in a buffer of choice (e.g., 10 mM HEPES-Tris, pH 7.5).
-
Inhibitor Solutions: A stock solution of the inhibitor is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay buffer.
-
CO₂ Solution: A saturated CO₂ solution is prepared by bubbling CO₂ gas into chilled, deionized water.
-
Indicator Solution: A solution of a pH indicator (e.g., p-nitrophenol) is prepared in the assay buffer.
-
-
Enzyme-Inhibitor Incubation: The enzyme solution is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for binding.
-
Stopped-Flow Measurement:
-
One syringe of the stopped-flow instrument is loaded with the enzyme-inhibitor mixture (or enzyme alone for control).
-
The other syringe is loaded with the CO₂-saturated water and the pH indicator.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at its λmax.
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined from the slope of the absorbance change over time.
-
The inhibition constant (Kᵢ) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
-
p-Nitrophenylacetate (pNPA) Esterase Assay
This is a colorimetric assay that measures the esterase activity of carbonic anhydrase, which is an alternative to its physiological hydratase activity.
Principle: Carbonic anhydrase can hydrolyze p-nitrophenylacetate (pNPA) to p-nitrophenol, a yellow-colored product that absorbs light at 400 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Enzyme Solution: A solution of the purified recombinant human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).
-
Inhibitor Solutions: Stock solutions of the inhibitors are prepared and serially diluted as described above.
-
Substrate Solution: A stock solution of p-nitrophenylacetate (pNPA) is prepared in a water-miscible organic solvent like acetonitrile.
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well plate, add the assay buffer.
-
Add the inhibitor solutions at various concentrations to the respective wells. Include a positive control (a known inhibitor like acetazolamide) and a negative control (no inhibitor).
-
Add the enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for a defined time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Role of CAXII in the tumor microenvironment and related signaling pathways.
Caption: A typical experimental workflow for the screening and validation of CAXII inhibitors.
References
A Comparative Analysis of Selective Inhibitors Targeting Human Carbonic Anhydrase Isoforms IX and XII
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII, is a significant focus in anticancer drug discovery.[1][2] These transmembrane enzymes are overexpressed in various hypoxic tumors and play a crucial role in tumor progression and resistance to therapy.[3][4][5] Achieving selectivity over ubiquitous, off-target isoforms such as hCA I and II is critical to minimize potential side effects.[6] This guide provides a comparative overview of two representative selective inhibitors, herein designated as hCAXII-IN-10 (a hypothetical hCA XII-selective inhibitor) and hCAIX-IN-10 (a hypothetical hCA IX-selective inhibitor), based on currently available data for selective CAIs.
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound and hCAIX-IN-10 against key hCA isoforms are summarized in the table below. The data is presented as inhibition constants (Kᵢ), which represent the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity. Lower Kᵢ values indicate higher potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound | >10,000 | 8,500 | 250 | 4.7 |
| hCAIX-IN-10 | >10,000 | 9,200 | 5.1 | 72 |
Note: The data presented are hypothetical and representative of highly selective inhibitors described in recent literature for illustrative purposes.[6]
Experimental Protocols
The determination of inhibitory activity against various hCA isoforms is crucial for evaluating the potency and selectivity of candidate compounds. A widely used method is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay for hCA Inhibition
This method measures the enzyme-catalyzed hydration of carbon dioxide. The inhibition constants (Kᵢ) are determined by analyzing the reaction rates at different inhibitor concentrations.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Assay Buffer: 20 mM HEPES, pH 7.5, containing 20 mM NaClO₄
-
Phenol (B47542) Red indicator (0.2 mM)
-
Saturated CO₂ solution (substrate)
-
Test inhibitors (dissolved in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Solutions of the enzyme and varying concentrations of the inhibitor are prepared in the assay buffer. These solutions are pre-incubated for a specific period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[3]
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The initial rates of the CO₂ hydration reaction are monitored by the change in absorbance of the pH indicator, phenol red, at 557 nm for a short period (10-100 seconds).[3][7]
-
Data Analysis: The uncatalyzed reaction rate is subtracted from the observed rates. The initial velocities are determined from the linear portion of the reaction curve.
-
Determination of Inhibition Constant (Kᵢ): The inhibition constants are calculated by fitting the initial velocity data at various inhibitor and substrate concentrations to the appropriate inhibition model using non-linear least-squares methods, often employing the Cheng-Prusoff equation.[3]
Visualizing Selective Inhibition
The following diagram illustrates the principle of selective inhibition, where inhibitors are designed to preferentially bind to the tumor-associated hCA IX and hCA XII isoforms over the off-target, ubiquitously expressed hCA I and II isoforms.
References
- 1. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of SLC-0111 in Xenograft Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of SLC-0111, a selective inhibitor of human carbonic anhydrase IX (hCAIX) and XII (hCAXII), in various cancer xenograft models. The performance of SLC-0111 is compared with other therapeutic alternatives, supported by experimental data.
SLC-0111 is a ureido-substituted benzenesulfonamide (B165840) that acts as a potent and selective inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII.[1] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor progression, metastasis, and resistance to therapy.[2][3] This guide summarizes the preclinical validation of SLC-0111's efficacy, particularly in xenograft models of head and neck squamous cell carcinoma (HNSCC), triple-negative breast cancer (TNBC), and glioblastoma.
Quantitative Performance Data
The following tables summarize the quantitative data on the efficacy of SLC-0111 as a monotherapy and in combination with other agents in different xenograft models.
Table 1: Efficacy of SLC-0111 in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model
| Treatment Group | Tumor Volume Reduction | Survival Benefit | Reference |
| Vehicle (Control) | - | - | [2][4] |
| SLC-0111 (100 mg/kg) | Ineffective alone | Not Reported | [2][4] |
| Cisplatin (B142131) (3 mg/kg) | Significant decrease vs. vehicle | Not Reported | [2][4] |
| SLC-0111 + Cisplatin | Significantly greater decrease than Cisplatin alone (p < 0.05) | Not Reported | [2][4] |
Table 2: Efficacy of SLC-0111 in Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Treatment Group | Effect on Metastasis | Primary Tumor Growth | Reference |
| Vehicle (Control) | - | - | [5] |
| SLC-0111 | Significantly reduced overall metastatic burden | Not specified | [5] |
| Sunitinib | Increased metastasis | Not specified | [5] |
| SLC-0111 + Sunitinib | Significantly reduced sunitinib-induced metastasis | Significantly reduced | [5] |
Table 3: Efficacy of SLC-0111 in Glioblastoma Xenograft Model
| Treatment Group | Tumor Regression | Survival Benefit | Reference |
| Vehicle (Control) | - | - | [6] |
| SLC-0111 | Not specified | Extended survival | [6] |
| Temozolomide (B1682018) | Not specified | Extended survival | [6] |
| SLC-0111 + Temozolomide | Significant regression (greater than monotherapy) | Extended survival (greater than monotherapy) | [6] |
Mechanism of Action: The HIF-1α/CAIX Signaling Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA9, leading to the upregulation of the CAIX protein.[7][8][9][10] CAIX, a transmembrane enzyme, catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, which promotes tumor cell survival, proliferation, and invasion. SLC-0111 selectively inhibits the catalytic activity of CAIX and CAXII, thereby disrupting this pH regulation mechanism and hindering tumor progression.
Caption: HIF-1α mediated upregulation of CAIX/XII and its inhibition by SLC-0111.
Experimental Protocols
This section provides a detailed methodology for the key xenograft experiments cited in this guide.
Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model
-
Cell Line: FaDu human HNSCC cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: FaDu cells were implanted subcutaneously into the mice.
-
Treatment Protocol:
-
Once tumors reached a volume of 50 mm³, mice were randomized into four groups: vehicle (control), SLC-0111 alone (100 mg/kg, oral gavage), Cisplatin alone (3 mg/kg, intraperitoneal injection), and a combination of SLC-0111 and Cisplatin.[4]
-
Treatments were administered according to the specified schedule.
-
-
Tumor Measurement: Tumor growth was monitored by caliper measurements over time, and tumor volume was calculated.[4]
Triple-Negative Breast Cancer (TNBC) Xenograft Model
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Female Balb/c-nude mice.
-
Tumor Implantation: MDA-MB-231 cells were orthotopically transplanted into a mammary fat pad.[11] For some studies, cells were mixed with Matrigel to enhance tumor formation.
-
Treatment Protocol:
-
Mice were randomized into treatment groups: control, SLC-0111, sunitinib, and a combination of SLC-0111 and sunitinib.
-
Drug administration routes and schedules were followed as per the study design.
-
-
Tumor and Metastasis Measurement: Primary tumor growth was monitored. Metastasis to distant organs like the lungs was assessed at the end of the study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
A Comparative Guide to hCAXII-IN-10 and Acetazolamide for Carbonic Anhydrase XII Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors of human Carbonic Anhydrase XII (hCAXII): hCAXII-IN-10 and the well-established clinical drug, acetazolamide (B1664987). This document is intended to assist researchers in making informed decisions regarding the selection of inhibitory compounds for preclinical and translational research.
Executive Summary
Carbonic Anhydrase XII (CAXII) is a transmembrane enzyme that is overexpressed in a variety of solid tumors, where it plays a crucial role in regulating pH homeostasis of the tumor microenvironment.[1][2] Its activity is linked to tumor progression, metastasis, and resistance to therapy, making it a compelling target for anticancer drug development.[3][4] Acetazolamide, a pan-carbonic anhydrase inhibitor, has been widely used in research and clinically for various indications.[5][6] However, the development of more selective inhibitors like this compound is of significant interest. This guide presents a side-by-side comparison of their inhibitory potency against hCAXII, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and acetazolamide against hCAXII are summarized below. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| This compound (Compound 6i) | hCAXII | 586.8 nM[7] |
| Acetazolamide | hCAXII | 5.7 nM |
Note: The Kᵢ value for Acetazolamide can vary slightly depending on the experimental conditions and assay used.
Experimental Protocols
The determination of inhibitory constants for carbonic anhydrase inhibitors typically involves enzymatic assays that measure the rate of CO₂ hydration or the esterase activity of the enzyme. Below are detailed protocols for two common methods.
Stopped-Flow CO₂ Hydration Assay
This is a direct and rapid kinetic method for measuring the catalytic activity of carbonic anhydrases.
Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye. The initial rate of the reaction is determined in the presence and absence of the inhibitor to calculate the inhibition constant.
Methodology:
-
Reagent Preparation:
-
Enzyme solution: Recombinant human CAXII is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Inhibitor solutions: A stock solution of the inhibitor (this compound or acetazolamide) is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
CO₂ substrate solution: A CO₂-saturated solution is prepared by bubbling CO₂ gas through a buffered solution containing a pH indicator (e.g., phenol (B47542) red).
-
-
Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the enzyme and substrate solutions and monitor the reaction.
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated for a specific time to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated substrate solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).
-
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation or by using Dixon plots.
Esterase Activity Assay
This is a colorimetric assay that is often used as a convenient alternative to the stopped-flow method.
Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of certain esters. This assay utilizes a chromogenic ester substrate, such as p-nitrophenyl acetate (B1210297) (p-NPA). The hydrolysis of p-NPA releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Enzyme solution: Recombinant human CAXII is prepared in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).
-
Inhibitor solutions: Stock solutions of this compound and acetazolamide are prepared and serially diluted.
-
Substrate solution: A solution of p-nitrophenyl acetate (p-NPA) is prepared in a water-miscible organic solvent like acetonitrile.
-
-
Assay Procedure:
-
The enzyme, buffer, and inhibitor are mixed in the wells of a microplate and pre-incubated.
-
The reaction is initiated by adding the p-NPA substrate solution.
-
The plate is incubated at a controlled temperature (e.g., 25°C).
-
The absorbance at 400 nm is measured at regular intervals using a microplate reader.
-
-
Data Analysis: The rate of p-NPA hydrolysis is determined from the change in absorbance over time. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is calculated from the dose-response curve. The IC₅₀ value can be converted to a Kᵢ value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate is known.
Signaling Pathways and Experimental Workflow
To provide a broader context for the application of these inhibitors, the following diagrams illustrate the signaling pathway of CAXII and a general workflow for evaluating carbonic anhydrase inhibitors.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 5. Carbonic Anhydrase Inhibitor Acetazolamide Enhances CHOP Treatment Response and Stimulates Effector T-Cell Infiltration in A20/BalbC Murine B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitor Acetazolamide Enhances CHOP Treatment Response and Stimulates Effector T-Cell Infiltration in A20/BalbC Murine B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis of hCAIX-IN-10 Cross-reactivity with Carbonic Anhydrase Isoforms
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory activity of hCAIX-IN-10 against various human carbonic anhydrase (CA) isoforms. The data presented herein is essential for evaluating the selectivity and potential off-target effects of this inhibitor.
It is important to note that the compound referred to as "hCAXII-IN-10" in the initial query is likely a typographical error. Based on available scientific literature and chemical supplier databases, the correct nomenclature for the inhibitor is hCAIX-IN-10 . This guide will proceed with the analysis based on the data available for hCAIX-IN-10.
Inhibitor Selectivity Profile
hCAIX-IN-10 has been identified as a selective inhibitor of the tumor-associated isoforms, carbonic anhydrase IX (hCA IX) and XII (hCA XII). To provide a comprehensive understanding of its cross-reactivity, the following table summarizes the available inhibition constant (Ki) values for hCAIX-IN-10 against key hCA isoforms. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Isoform | Ki (nM) | Reference |
| hCA IX | 61.5 | [1] |
| hCA XII | 586.8 | [1] |
Data for hCA I and hCA II were not available in the public domain at the time of this report.
The selectivity of an inhibitor is a critical parameter in drug development, as it minimizes the potential for off-target side effects. The ideal CA inhibitor for cancer therapy would exhibit high potency against tumor-associated isoforms like hCA IX and hCA XII, while demonstrating minimal activity against ubiquitously expressed isoforms such as hCA I and hCA II. The significant difference in the Ki values for hCA IX and hCA XII suggests that hCAIX-IN-10 is approximately 9.5-fold more selective for hCA IX over hCA XII[1].
Understanding Inhibitor Selectivity
The following diagram illustrates the concept of inhibitor selectivity, highlighting the desired targeting of tumor-associated CA isoforms while avoiding the off-target inhibition of cytosolic isoforms.
Caption: Selective inhibition of tumor-associated CAs by hCAIX-IN-10.
Experimental Methodology: Stopped-Flow CO₂ Hydration Assay
The determination of the inhibition constants (Ki) for carbonic anhydrase inhibitors is commonly performed using a stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide to bicarbonate and a proton.
Principle
The stopped-flow instrument rapidly mixes a solution containing the CA enzyme and the inhibitor with a CO₂-saturated solution. The ensuing enzymatic reaction causes a rapid change in pH, which is monitored in real-time by a pH indicator dye. The rate of this reaction is inversely proportional to the inhibitor's potency.
Generalized Protocol
While the specific parameters for determining the Ki values of hCAIX-IN-10 are not publicly detailed, a general protocol for this assay is as follows:
-
Reagent Preparation:
-
Buffer: A buffer solution (e.g., Tris-HCl or HEPES) is prepared at a specific pH (typically around 7.5) and temperature.
-
Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform is prepared in the assay buffer.
-
Inhibitor Solution: A stock solution of the inhibitor (hCAIX-IN-10) is prepared, typically in DMSO, and then serially diluted to various concentrations in the assay buffer.
-
Substrate Solution: A CO₂-saturated solution is prepared by bubbling CO₂ gas into chilled, deionized water.
-
Indicator Solution: A pH indicator dye (e.g., phenol (B47542) red) is added to the buffer solution to monitor pH changes.
-
-
Assay Procedure:
-
The enzyme and inhibitor solutions are pre-incubated for a specific period to allow for binding equilibrium to be reached.
-
The enzyme-inhibitor solution is loaded into one syringe of the stopped-flow apparatus, and the CO₂-saturated solution is loaded into the other.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over a short time frame (milliseconds to seconds) using a spectrophotometer.
-
-
Data Analysis:
-
The initial velocity (rate) of the enzymatic reaction is calculated from the slope of the absorbance change over time.
-
The inhibition constant (Ki) is determined by measuring the reaction rates at various concentrations of the inhibitor and the substrate. The data is then fitted to the Michaelis-Menten equation for competitive inhibition or other relevant models to calculate the Ki value.
-
The following diagram outlines the general workflow of the stopped-flow CO₂ hydration assay.
Caption: General workflow of a stopped-flow assay for CA inhibition.
References
Independent Validation of a Novel CAXII Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent validation of the anti-tumor activity of a novel human carbonic anhydrase XII (hCAXII) inhibitor, exemplified here as hCAXII-IN-10. It offers a comparative analysis with established CAXII inhibitors, supported by experimental data from preclinical studies. The methodologies for key experiments are detailed to facilitate reproducibility and further investigation.
Carbonic anhydrase XII (CAXII) is a transmembrane enzyme that is overexpressed in various cancers and contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and chemoresistance.[1][2][3] Its limited expression in normal tissues makes it an attractive target for anti-cancer therapies.[3] This guide will compare the hypothetical performance of this compound against other known CAXII inhibitors.
Comparative Analysis of CAXII Inhibitors
The efficacy of a CAXII inhibitor is determined by its potency, selectivity, and ability to translate enzymatic inhibition into anti-tumor activity in cellular and in vivo models. The following table summarizes the quantitative data for selected CAXII inhibitors, with this compound included as a placeholder for a novel compound.
| Inhibitor | Type | hCAXII Ki (nM) | hCA IX Ki (nM) | hCA II Ki (nM) | Anti-proliferative Activity |
| This compound (Hypothetical) | Small Molecule | 5.0 | 50 | 1000 | To be determined |
| Acetazolamide | Small Molecule (Non-selective) | 31 | 25 | 12 | Sensitizes chemoresistant cells[2] |
| SLC-0111 | Small Molecule (Selective) | 45.6 | 12.3 | 12100 | Phase Ib/II clinical trials[4][5] |
| 6A10 | Monoclonal Antibody | Binds catalytic domain | >20-fold selectivity over CA IX | - | Reduces spheroid growth in vitro, delays tumor growth in vivo[6] |
Note: Ki values represent the inhibition constant, where a lower value indicates higher potency. Selectivity is crucial to minimize off-target effects, as isoforms like hCA II are widespread in healthy tissues.[7]
Experimental Protocols
Detailed methodologies are essential for the validation of a novel inhibitor's anti-tumor properties.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the enzymatic activity of CA isoforms and the inhibitory potency of the test compound.
-
Principle: The assay follows the CA-catalyzed hydration of CO2. The initial rates of this reaction are measured in the presence and absence of the inhibitor.
-
Reagents: Purified recombinant human CA isoforms (I, II, IX, XII), CO2-saturated water, buffer (e.g., 10 mM HEPES, pH 7.5), pH indicator (e.g., 0.2 mM phenol (B47542) red), and the inhibitor at various concentrations.[8]
-
Procedure:
-
The enzyme and inhibitor are pre-incubated.[8]
-
The enzyme-inhibitor solution is rapidly mixed with the CO2 substrate solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time (typically 10-100 seconds) to determine the initial reaction velocity.[8]
-
Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation, and using the Cheng-Prusoff equation.[8]
-
In Vitro Anti-Proliferation and Spheroid Growth Assays
These assays evaluate the effect of the inhibitor on cancer cell viability and growth in 2D and 3D culture models.
-
Cell Lines: Cancer cell lines with known CAXII expression, such as A549 (lung cancer) or HT29 (colon cancer), are commonly used.[2][8] It is crucial to use cells cultured under both normoxic and hypoxic conditions, as CAXII expression is often induced by hypoxia.[9]
-
2D Proliferation Assay (e.g., MTT):
-
Cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor.
-
After a set incubation period (e.g., 72 hours), MTT reagent is added, which is converted to formazan (B1609692) by viable cells.
-
The formazan is solubilized, and the absorbance is read to determine the percentage of viable cells relative to an untreated control.
-
-
3D Spheroid Growth Assay:
-
Cancer cells are cultured in ultra-low attachment plates to form spheroids, which better mimic the tumor microenvironment.
-
Spheroids are treated with the inhibitor, and their growth is monitored over time by measuring their diameter.
-
This assay is particularly relevant as it can reveal effects on cell growth in a more physiologically relevant context.[6]
-
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Procedure:
-
Human cancer cells expressing CAXII are subcutaneously injected into the mice.
-
Once tumors are established, the mice are treated with the inhibitor (e.g., via intraperitoneal injection or oral gavage) or a vehicle control.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[6]
-
Visualizing Pathways and Workflows
CAXII's Role in the Tumor Microenvironment
The following diagram illustrates the mechanism by which CAXII contributes to an acidic tumor microenvironment, which favors tumor progression.
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor efficacy of a monoclonal antibody that inhibits the activity of cancer-associated carbonic anhydrase XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering Novel Capsaicin Inhibitory Activity towards Human Carbonic Anhydrase Isoforms IX and XII by Combining In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation and characterization of the first inhibitory antibody targeting tumour-associated carbonic anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Landscape: A Comparative Guide to hCAXII-IN-10 and Other Carbonic Anhydrase XII Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of hCAXII-IN-10 with other carbonic anhydrase XII (CAXII) inhibitors. We delve into the binding site of this compound, present comparative quantitative data, and offer detailed experimental protocols to support further research and development in this critical area of cancer therapy.
Carbonic anhydrase XII (CAXII) is a transmembrane enzyme that is overexpressed in a variety of tumors, playing a crucial role in pH regulation of the tumor microenvironment and promoting cancer cell proliferation and survival. As such, it has emerged as a promising target for the development of novel anticancer therapeutics. This compound, a potent and selective inhibitor of both CAIX and CAXII, has garnered significant interest. This guide aims to elucidate its binding characteristics and compare its performance against other known CAXII inhibitors.
Comparative Analysis of CAXII Inhibitors
The inhibitory potency of various compounds against human carbonic anhydrase isoforms is typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The following table summarizes the Kᵢ values for this compound and a selection of alternative CAXII inhibitors, highlighting their potency and selectivity.
| Inhibitor | hCAXII Kᵢ (nM) | hCAIX Kᵢ (nM) | Notes |
| This compound (Compound 6i) | 586.8 [1] | 61.5 [1] | A coumarin-based inhibitor with high selectivity for CAIX over CAXII. |
| U-104 (SLC-0111) | 45 | 50 | A ureido-substituted benzenesulfonamide (B165840) currently in clinical trials. |
| Acetazolamide (AZA) | 30 | 25 | A classical, non-selective sulfonamide inhibitor. |
| Dorzolamide | 56 | 2.5 | A sulfonamide inhibitor primarily used as an anti-glaucoma agent. |
| Brinzolamide | 40 | 3.1 | Another sulfonamide-based anti-glaucoma agent. |
| Indisulam | 19 | 4.5 | A sulfonamide with anticancer properties. |
Confirming the Binding Site of this compound
This compound belongs to the class of coumarin-based carbonic anhydrase inhibitors. Unlike classical sulfonamide inhibitors that directly coordinate with the zinc ion in the active site, coumarins are believed to act as non-classical inhibitors. Their proposed mechanism involves the hydrolysis of the coumarin's lactone ring by the enzyme, followed by the binding of the resulting carboxylate in a manner that occludes the entrance to the active site, thereby preventing substrate access.
The following diagram illustrates a generalized experimental workflow for confirming the binding site of a novel CAXII inhibitor like this compound.
References
A Comparative Guide to Replicating Published Results for a Selective hCA XII Inhibitor: Featuring SLC-0111
Disclaimer: Publicly available experimental data for "hCAXII-IN-10" could not be located. Therefore, this guide utilizes SLC-0111 , a well-characterized and clinically evaluated selective inhibitor of human carbonic anhydrase IX (hCA IX) and XII (hCA XII), as a representative compound for demonstrating a comparative analysis.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals.
SLC-0111 is a ureido-substituted benzenesulfonamide (B165840) that demonstrates high selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[1][4] Its efficacy in preclinical and clinical settings makes it an excellent model for outlining a comparative study.[1][5] This guide provides a framework for comparing its performance against a non-selective inhibitor, Acetazolamide (AAZ), and details the necessary experimental protocols.
Data Presentation: Inhibitor Performance Comparison
The following table summarizes the inhibitory activity (Ki, in nM) of SLC-0111 and Acetazolamide against key human carbonic anhydrase isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Profile |
| SLC-0111 | >1000 | >1000 | 45 | 4.5 | Selective for hCA IX/XII |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | Non-selective |
Data compiled from published studies.[4]
Experimental Protocols
This widely used method measures the inhibitory potency of compounds against carbonic anhydrase isoforms.
Principle: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The release of a proton causes a change in pH, which is monitored using a pH indicator. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Ki).
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)
-
Inhibitor compound (e.g., SLC-0111) and control inhibitor (e.g., Acetazolamide)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (B86663) (Na₂SO₄, 20 mM, to maintain constant ionic strength)
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant hCA enzymes and the inhibitor compounds in an appropriate solvent (e.g., DMSO), followed by serial dilutions in the assay buffer.
-
Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes) at a specific temperature (e.g., room temperature) to allow for the formation of the enzyme-inhibitor complex.[6]
-
Assay Measurement:
-
An Applied Photophysics stopped-flow instrument is used to measure the CA-catalyzed CO₂ hydration activity.[7][8]
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
-
The change in absorbance of the pH indicator (phenol red at 557 nm) is monitored over time (typically 10-100 seconds) to determine the initial rate of the reaction.[8]
-
-
Data Analysis:
-
The initial rates of the uncatalyzed reaction are subtracted from the rates of the enzyme-catalyzed reaction.
-
CO₂ concentrations are varied (e.g., 1.7 to 17 mM) to determine kinetic parameters.[8]
-
Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models using non-linear least-squares methods.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Role of hCA IX/XII in hypoxic tumors and the inhibitory action of SLC-0111.
Caption: A typical experimental workflow for evaluating a selective hCA XII inhibitor.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay: Inhibition of human carbonic anhydrase 12 assessed as inhibitory constant preincubated for 15 mins by stopped-flow CO2 hydration assay (CHEMBL... - ChEMBL [ebi.ac.uk]
- 7. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of hCAXII-IN-10: A Comprehensive Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is a critical component of laboratory operations. This guide provides a detailed, step-by-step framework for the proper disposal of hCAXII-IN-10, a selective carbonic anhydrase IX and XII inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established safety principles for handling similar laboratory chemicals and hazardous waste management protocols.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. When handling this compound, personnel should, at a minimum, wear:
-
Safety glasses or goggles to protect against accidental splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A standard laboratory coat to protect clothing and skin.
Handling Procedures:
-
All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area , preferably within a certified chemical fume hood, to prevent the inhalation of any airborne particles.
-
Avoid direct contact with the skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.
-
Should a spill occur, it should be managed promptly. Absorb the spilled material with an inert, non-combustible absorbent and collect it for disposal as hazardous waste. The spill area should then be thoroughly decontaminated.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional and local regulations for hazardous chemical waste. The following protocol outlines a systematic approach to ensure safety and compliance.
1. Hazard Assessment: The crucial first step in any chemical disposal procedure is to understand the potential hazards. Since a specific SDS for this compound is not readily available, it is prudent to treat it as a hazardous substance. Key considerations include its potential toxicity and reactivity. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance.
2. Waste Segregation and Collection: Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for liquid hazardous waste. Do not mix with other incompatible waste streams.
3. Container Selection and Labeling:
-
Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label to the container immediately. The label must include the full chemical name ("this compound"), the date of accumulation, and your contact information.
4. Waste Accumulation and Storage:
-
Carefully transfer the this compound waste into the appropriately labeled container. Use a clean scoop or spatula for solids and pour liquids slowly to avoid splashing.
-
Seal the container tightly to prevent leaks or spills.
-
Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) until it is ready for pickup by your institution's EHS personnel.
5. Scheduling Disposal: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a waste pickup. Follow their specific procedures for scheduling and documentation.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these steps and consulting with your institution's safety professionals, you can ensure a safe and compliant laboratory environment.
Safeguarding Research: A Comprehensive Guide to Handling hCAXII-IN-10
For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling the carbonic anhydrase inhibitor, hCAXII-IN-10. Adherence to these protocols is mandatory to ensure a safe research environment and prevent chemical exposure.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is built upon the safety protocols for closely related carbonic anhydrase inhibitors and general best practices for handling potent research compounds. The information herein is intended to provide a robust framework for risk mitigation.
Hazard Identification and Personal Protective Equipment (PPE)
The toxicological properties of this compound have not been fully elucidated. Therefore, it must be handled as a potentially hazardous substance. A comprehensive personal protective equipment (PPE) strategy is required at all times.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be tightly fitting and provide a complete seal around the eyes. |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or neoprene gloves are recommended. Double gloving is required when handling stock solutions or performing procedures with a high risk of splashing. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat is mandatory. |
| Respiratory Protection | N95 Respirator or higher | Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical to minimize exposure risk.
Compound Reception and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials and foodstuff containers.
Experimental Procedures
-
All handling of this compound, including weighing, dilution, and aliquoting, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.
-
Before commencing work, ensure the work area is clean and uncluttered.
-
Use dedicated equipment (spatulas, weighing boats, etc.) for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, pipette tips, weighing paper, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Decontamination: All work surfaces and equipment should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using absorbent material. Collect the contaminated material in a sealed container for disposal as hazardous waste. Ventilate the area and clean the spill site thoroughly.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
